molecular formula C20H16 B135440 1,2-Dimethylchrysene CAS No. 15914-23-5

1,2-Dimethylchrysene

Cat. No.: B135440
CAS No.: 15914-23-5
M. Wt: 256.3 g/mol
InChI Key: DSPSZYVTOBHKHQ-UHFFFAOYSA-N
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Description

1,2-Dimethylchrysene is a high-purity methylated polycyclic aromatic hydrocarbon (PAH) provided as a critical research tool for environmental toxicology and analytical chemistry studies. Alkylated PAHs like this compound are significant environmental contaminants, often found at concentrations up to ten times higher than their parent compounds in crude oil . They are of great scientific concern due to evidence that alkylation can increase their potency as agonists towards aryl hydrocarbon receptors (AHR), which regulate the metabolic activation and subsequent toxicity of PAHs in biological systems . This compound is therefore essential for researchers investigating the specific mechanisms of toxicity, metabolic pathways, and environmental fate of petrogenic PAHs. It serves as a valuable standard for calibrating analytical equipment, conducting exposure studies in marine life, and elucidating how the position of methyl groups influences the overall biological effects of PAHs . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic procedures, clinical use, or any human or animal consumption. The manufacturer's intended purpose is strictly for non-clinical laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-7-9-18-16(14(13)2)11-12-19-17-6-4-3-5-15(17)8-10-20(18)19/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPSZYVTOBHKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074010
Record name 1,2-Dimethylchrysene
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Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15914-23-5
Record name 1,2-Dimethylchrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIMETHYLCHRYSENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies for 1,2 Dimethylchrysene and Its Derivatives

Established Organic Synthesis Pathways

Traditional methods for synthesizing the 1,2-dimethylchrysene core and related structures rely on well-established reactions in organic chemistry. These pathways, while effective, often involve multiple steps and may lack the high regioselectivity of more modern approaches.

Photochemical Cyclization Methods for Regioselective Production

Photochemical cyclization, particularly the Mallory reaction, is a prominent method for synthesizing phenanthrene-like structures, which form the core of chrysene (B1668918). chim.itresearchgate.net This reaction involves the irradiation of a stilbene-type precursor with ultraviolet (UV) light. researchgate.net The process begins with the photoisomerization of the trans-stilbene (B89595) to the cis-isomer, which then undergoes an electrocyclic ring-closure to form a transient dihydrophenanthrene intermediate. researchgate.netnih.gov This intermediate is then oxidized to the stable aromatic phenanthrene (B1679779) system. researchgate.net

For the regioselective production of this compound, a carefully designed stilbene (B7821643) analog would be required as the starting material. The strategic placement of methyl groups on the stilbene precursor dictates their final position on the chrysene skeleton. The reaction is often carried out in the presence of an oxidizing agent, such as iodine and air, to facilitate the final aromatization step. chim.itmdpi.com While powerful, this method's efficiency can be influenced by the stability of the dihydrophenanthrene intermediate and potential side reactions. nih.gov

Multi-Step Synthesis via Polyphosphoric Acid-Mediated Cyclization

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis for effecting cyclization reactions through intramolecular acylation. rsc.orgccsenet.orgresearchgate.net A multi-step synthesis of a chrysene derivative using PPA would typically involve the initial construction of a suitable carboxylic acid or ketone precursor. ccsenet.orgresearchgate.netchemicalbook.com This precursor is designed to possess the necessary carbon framework that, upon cyclization, will form one of the rings of the chrysene system.

For example, a synthetic route could begin with the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with a substituted benzoyl chloride to create a keto-acid precursor. This intermediate would then be subjected to reduction and subsequent cyclization using PPA. The strong dehydrating and acidic nature of PPA facilitates the intramolecular electrophilic attack of the carbonyl group onto an aromatic ring, leading to the formation of the new ring system. rsc.orgccsenet.org This methodology often requires several steps to build the complex precursor molecule before the key cyclization step. chemicalbook.com

Sequential Friedel-Crafts Alkylation and Cyclization Approaches

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. mt.commasterorganicchemistry.com A sequential approach for synthesizing this compound could involve an initial Friedel-Crafts alkylation to introduce the methyl groups onto a pre-existing polycyclic core or a precursor molecule. mt.comvulcanchem.com This would be followed by one or more cyclization steps to complete the chrysene ring system.

For instance, a naphthalene or phenanthrene derivative could be alkylated using a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.com However, a significant challenge in Friedel-Crafts alkylation is controlling the regioselectivity, as multiple positions on the aromatic ring can be susceptible to alkylation. Furthermore, the reaction is prone to polyalkylation. masterorganicchemistry.com Following the introduction of the methyl groups, subsequent intramolecular cyclization reactions, potentially involving Friedel-Crafts acylation followed by reduction and cyclization, would be necessary to construct the remaining rings of the this compound structure. rsc.org

Advanced Synthetic Methodologies

More recent synthetic efforts have focused on developing highly stereoselective methods for the synthesis of specific metabolites of this compound, such as dihydrodiol epoxides, and on creating novel precursor chemistry to improve efficiency and selectivity.

Stereoselective Synthesis of Dihydrodiol Epoxides and Metabolites

The biological activity of PAHs like this compound is often attributed to their metabolic activation to dihydrodiol epoxides. nih.gov The stereochemistry of these metabolites is crucial to their biological function. Consequently, significant research has been dedicated to the stereoselective synthesis of these complex molecules. acs.orgproquest.com

The synthesis of a specific dihydrodiol epoxide of a 5-alkyl-substituted chrysene, for instance, starts from the parent chrysene and involves a multi-step process. This can include oxidation to a dione, followed by stereoselective reduction to a diol. The diol is then epoxidized, often using an agent like m-chloroperbenzoic acid (mCPBA), to yield the desired dihydrodiol epoxide. The control of stereochemistry at each step is critical and often relies on the use of chiral reagents or catalysts. These synthetic metabolites are invaluable for toxicological studies and for understanding the mechanisms of PAH-induced carcinogenesis. nih.gov

Development of Novel Precursor Chemistry

Innovation in the synthesis of complex PAHs like this compound often lies in the development of novel precursor chemistry. This involves designing starting materials that are more readily assembled and that lead to the final product with higher yield and selectivity. For instance, the use of bicyclic ketones as precursors for oxygenated aromatic systems has been explored. researchgate.net These precursors can be synthesized and then elaborated into the more complex chrysene framework.

Another approach involves the development of novel methods for creating key structural motifs within the target molecule. For example, new catalytic systems for epoxide synthesis or for the formation of chromene rings can be applied to the construction of chrysene derivatives. rsc.orgrsc.org The goal of this research is to create more efficient and versatile synthetic routes that can be adapted to produce a variety of substituted chrysenes for further study.

Optimization of Reaction Conditions and Yields

The synthesis of complex polycyclic aromatic hydrocarbons such as this compound and its derivatives requires meticulous optimization of reaction conditions to achieve desirable yields and purity. The process of optimization involves systematically varying experimental parameters to identify the set of conditions that produces the best outcome. whiterose.ac.ukinterchim.fr Key factors that are commonly adjusted include the choice of catalysts, solvents, reaction temperature, and the electronic and steric nature of substituents on the starting materials. whiterose.ac.ukacs.org

Detailed research into the synthesis of the chrysene core has elucidated several critical aspects of reaction optimization. For instance, in Brønsted acid-promoted one-pot syntheses, the choice of acid and the structure of the reactants play a pivotal role in determining the yield of the final chrysene derivatives. acs.org Similarly, modern catalytic methods, such as iridium-catalysed C-H borylation, demonstrate how specific catalysts can direct the reaction to a single, desired regioisomer, which is a crucial aspect of optimizing the synthesis of specifically substituted chrysenes. rsc.org

Detailed Research Findings

Research into the one-pot synthesis of chrysene derivatives via an in-situ formed isochromenylium (B1241065) intermediate highlights the importance of reactant structure. acs.org A study demonstrated that trifluoromethanesulfonic acid (HOTf) effectively promotes a cross-coupling cascade reaction to form the chrysene skeleton. acs.org The investigation into the scope of the reactants revealed significant variations in yield depending on the substituents present on the aromatic rings of the starting materials.

For example, when exploring the effect of substituents on ortho-alkynylbenzaldehydes, it was found that substrates with electron-donating groups generally provided better yields than those with electron-withdrawing groups. acs.org However, this electronic effect was not consistently observed across all substrates. acs.org Interestingly, the position of the substituent on a central phenyl ring also had a notable impact, with functional groups at the 5-position leading to higher yields of the corresponding chrysenes. acs.org The reaction was even successful in producing the parent, unsubstituted chrysene ring in a moderate yield of 38%. acs.org

The table below summarizes the effect of varying substituents on the o-alkynylbenzaldehyde reactant on the yield of the corresponding chrysene derivative.

Table 1: Effect of Substituents on o-Alkynebenzaldehydes on Chrysene Synthesis Yield acs.org

EntrySubstituent (R1)Substituent (R2)Yield (%)
14-MeOC6H4H85
24-MeC6H4H82
3C6H5H78
44-FC6H4H75
54-ClC6H4H73
64-BrC6H4H70
72-NaphthylH76
8HH38

Further optimization strategies involve the use of directing groups to control regioselectivity. In the synthesis of tetra-substituted chrysenes, halogen substituents have been effectively used as directing groups for C-H borylation reactions. rsc.org For instance, the diborylation of 4,10-dichlorochrysene using an iridium catalyst cleanly affords the 2,8-diborylated chrysene as a single regioisomer in 73% yield. rsc.org This high regioselectivity is attributed to steric hindrance from the chlorine substituents, which directs the catalyst to the most accessible C-H bonds, overriding the inherent electronic acidity of other positions. rsc.org

This method provides a pathway to specifically functionalized chrysenes. The resulting 4,10-dichloro-2,8-bis(boronic acid pinacol (B44631) ester)chrysene can then undergo further chemoselective reactions, such as Suzuki coupling, to introduce a variety of aryl groups at the 2 and 8 positions while leaving the C-Cl bonds intact. rsc.org This strategic, multi-step optimization allows for the synthesis of complex A2B2 tetrasubstituted chrysenes. rsc.org

A two-directional benzannulation reaction has also been employed to access dialkylated chrysenes. The reaction of a bis-trichloroacetate with this method afforded 4,10-dichloro-2,8-dimethylchrysene in a 34% yield, demonstrating a synthetic route toward dimethyl-substituted chrysene cores. rsc.org

The table below details the yields of various substituted chrysenes synthesized through these optimized catalytic methods.

Table 2: Synthesis of Substituted Chrysene Derivatives via Catalytic Methods rsc.org

EntryProductMethodYield (%)
14,10-Dichloro-2,8-bis(Bpin)chryseneIr-catalysed Borylation73
24,10-Dichloro-2,8-di(thiophen-2-yl)chryseneSuzuki Coupling65
34,10-Dichloro-2,8-di(pyren-1-yl)chryseneSuzuki Coupling45
4N2,N2,N2',N2'-tetrakis(4-methoxyphenyl)-[2,8'-bichrysene]-4,4',10,10'-tetraamineSuzuki Coupling56
54,10-Dichloro-2,8-dimethylchryseneBHQ Benzannulation34

Environmental Occurrence and Distribution of 1,2 Dimethylchrysene

Natural and Anthropogenic Sources

The presence of 1,2-Dimethylchrysene in the environment is a result of complex formation pathways, primarily stemming from the incomplete combustion of organic matter. These sources can be broadly categorized as both natural and anthropogenic.

Formation from Fossil Fuels and Combustion Byproducts

This compound is a recognized byproduct of the incomplete combustion of organic materials, particularly fossil fuels such as coal, oil, and natural gas. ontosight.aicarexcanada.ca These compounds are formed during high-temperature processes where there is insufficient oxygen for the complete conversion of hydrocarbons to carbon dioxide and water. savemyexams.comsamgongustofa.isyoutube.com Consequently, they are found in the emissions from vehicle exhaust and industrial activities. ontosight.ai The combustion of fossil fuels is a major contributor to the atmospheric burden of PAHs, including various chrysene (B1668918) derivatives. carexcanada.canih.gov These particulates derived from fossil fuel combustion are a significant source of aromatic hydrocarbons in the environment. bruker.commurraystate.edu

Presence in Crude Oil and Source Rock Extracts

Chrysene and its alkylated derivatives, including dimethylchrysenes, are essential and natural constituents of crude oils and source rock extracts. researchgate.netput.ac.irresearchgate.net Geochemical studies have identified various methylchrysene and dimethylchrysene (B14653177) isomers in crude oil and sediment samples. researchgate.netput.ac.ir For instance, research on crude oils and source rocks from the Niger Delta has detailed the distribution of chrysene and its derivatives. put.ac.irput.ac.ir In these geological materials, 3-methylchrysene (B135459) and 1-methylchrysene (B135444) were found in high abundance in rock samples, while 3-methylchrysene was predominant in the oils. researchgate.netput.ac.ir The relative distribution of these isomers, such as the 2-methylchrysene/1-methylchrysene ratio, can serve as a crucial indicator of the thermal maturity of the source rock and oil. researchgate.netput.ac.ir The presence of dimethylchrysenes in these materials confirms their origin from the diagenetic alteration of organic sediments over geological time. vulcanchem.com

A study of crude oils and source rock extracts from the Niger Delta provided the following data on the relative abundance of methylchrysene isomers, which are precursors and indicators related to dimethylchrysenes.

Table 1: Maturity Parameters from Chrysene Derivatives in Niger Delta Source Rocks

Sample IDMCHR (2-MC/(MBaA+6-MC+2-MC+1-MC))2-MChy/1-MChy RatioInferred Maturity Status
Rock 10.290.75Immature
Rock 20.351.20Early Mature
Rock 30.401.88Early Mature

This table illustrates how ratios of methylchrysene (MChy) isomers are used to assess the thermal maturity of source rocks. Data adapted from studies on the Niger Delta. put.ac.irput.ac.ir

Contribution from Biomass Burning and Incomplete Combustion

In addition to fossil fuels, the incomplete combustion of biomass is a significant source of this compound and other PAHs. researchgate.netieabioenergy.com This includes natural events like forest fires and anthropogenic activities such as the burning of wood, garbage, and agricultural waste. carexcanada.caoaepublish.com Pyrolytic processes, which involve the thermal decomposition of organic materials at elevated temperatures in the absence of oxygen, contribute to the formation of these compounds. vulcanchem.com Low-efficiency combustion, such as in residential heating stoves, releases a variety of by-products including volatile organic compounds (VOCs) and particulate matter rich in PAHs. oaepublish.com These emissions from both intentional and accidental biomass burning contribute significantly to air pollution and the subsequent deposition of PAHs into the environment. oaepublish.com

Detection in Environmental Matrices

Reflecting its diverse sources, this compound has been detected in various environmental settings, from densely populated urban centers to aquatic ecosystems.

Urban Environmental Contamination Studies

Urban environments are significant reservoirs for PAHs due to a concentration of sources. plos.org this compound is found in urban settings as a result of emissions from vehicle traffic, industrial processes, and domestic heating. ontosight.aimdpi.com Studies have documented the presence of PAHs in urban stormwater, settled house dust, and ambient air. nih.govcsic.esd-nb.info Vehicle emissions, including tire and brake erosion, oil leakage, and exhaust, are primary contributors to road dust, which is often contaminated with PAHs. csic.espublichealthtoxicology.com Consequently, urban soils and dust can show significant levels of contamination compared to non-urbanized areas. d-nb.info This contamination poses potential health risks due to chronic exposure, particularly in indoor environments where settled dust can act as a long-term reservoir for these pollutants. nih.gov

Table 2: Common Sources of Urban Environmental Contaminants

Source CategorySpecific ContributorsRelated Pollutants
Transport-RelatedExhaust emissions, tire/brake erosion, oil loss, pavement erosionPAHs, Heavy Metals, Particulate Matter
Industrial ActivitiesManufacturing, processing, power generationPAHs, VOCs, Dioxins
Atmospheric DepositionLong-range transport of pollutantsPAHs, Heavy Metals
Waste-RelatedIncinerators, licit/illicit litteringPAHs, Dioxins/Furans

This table summarizes the major sources contributing to the contamination of urban environments with pollutants like this compound. mdpi.comcsic.esmdpi.com

Sediment and Water Column Distribution Analysis

Aquatic environments serve as a sink for many environmental pollutants, including this compound. The compound is transported to water bodies through atmospheric deposition and urban runoff. copernicus.org Once in the aquatic system, its hydrophobic nature causes it to adsorb onto particulate matter, eventually settling into the sediment. scielo.br Studies have confirmed the presence of methyl- and dimethylchrysenes in both the water column and sediments of marine and freshwater systems. wur.nlacfn.com Analysis of deep-sea sediments has revealed the presence of PAHs from pyrolytic origins, indicating long-range transport. copernicus.org Sediments, therefore, act as an active environmental compartment that can accumulate these compounds, potentially affecting the quality of the overlying water column and the health of benthic organisms. scielo.brepa.gov

Data from a study on the Slave River provides insight into the concentrations of a related compound, 1-Methylchrysene, in the water and sediment, highlighting the distribution of these pollutants in an aquatic system.

Table 3: 1-Methylchrysene Concentrations in the Slave River (2020)

ParameterMatrixJuly 2020August 2020September 2020
1-MethylchryseneCentrifugate Water (ng/L)4.170.0790.125
1-MethylchryseneSuspended Sediment (ng/g)15.47.559.94

This table shows the measured concentrations of 1-Methylchrysene, indicating the presence and distribution of alkylated chrysenes in both the water phase and associated with sediments. Data adapted from a 2020 water quality report. gov.nt.ca

Spatial and Temporal Trends of Occurrence

The environmental presence of this compound, a polycyclic aromatic hydrocarbon (PAH), is intrinsically linked to anthropogenic activities, primarily the combustion of fossil fuels and biomass. usgs.govu-tokyo.ac.jp Consequently, its distribution and historical concentrations in the environment offer a window into industrialization, urbanization, and shifts in energy consumption over time. usgs.govacs.org The analysis of sediment cores has been a particularly effective method for reconstructing the historical trends of PAH contamination. usgs.govacs.org

Spatial Distribution

The concentration of this compound and other PAHs typically exhibits significant spatial variability, with higher levels generally found in urban and industrialized areas compared to rural or remote environments. u-tokyo.ac.jpmdpi.com This is a direct consequence of the proximity to major emission sources such as industrial facilities and heavy traffic. u-tokyo.ac.jpresearchgate.net

For instance, studies of sediment cores have revealed substantially higher PAH concentrations in areas with a history of industrial and urban development. In Port Klang, Malaysia, a major shipping hub, total PAH concentrations were significantly elevated in the Old Port of Klang, which is heavily influenced by urban runoff and shipping traffic, compared to offshore locations. u-tokyo.ac.jp Similarly, sediment cores from San Francisco Bay showed increased PAH concentrations corresponding with the growth of urbanization and industrialization in the surrounding area since the early 20th century. usgs.gov

The distinction between urban and rural environments is a critical factor in understanding the spatial distribution of many environmental contaminants. mdpi.comourworldindata.orgresearchgate.net Urban areas, with their dense populations and industrial activities, tend to be hotspots for pollutants. nih.gov The transport of these pollutants can also influence surrounding rural areas, though typically at lower concentrations.

A study in the Imo River in Nigeria found that PAH contamination was localized, varying not only between different sites along the river but also within the same sediment cores, indicating multiple and specific points of input over time. wjrr.org This highlights that even within a generally contaminated area, concentrations can vary significantly based on localized sources and depositional patterns.

Temporal Trends

Dated sediment cores provide a valuable chronological record of PAH deposition, allowing scientists to trace the history of contamination. usgs.govu-tokyo.ac.jpacs.org These records consistently show a significant increase in PAH concentrations beginning with the Industrial Revolution around the mid-19th century. acs.orgharvard.edu

In a study of a sediment core from the Eastern Mediterranean, the levels of PAHs were relatively constant before 1850. acs.org Following this period, a marked increase in PAH fluxes was observed, which has been linked to the rise in coal combustion. acs.org The study identified an initial increase in PAH deposition between 1852 and the end of the 19th century, which then accelerated between 1901 and 1932. acs.org

Similarly, sediment records from San Francisco Bay demonstrate a rise in anthropogenic PAH inputs since the turn of the 20th century. usgs.gov Depth profiles in San Pablo Bay indicated higher PAH concentrations from the 1950s onwards compared to the late 1800s. usgs.gov In another example from the English Lake District, sediment cores from Windermere showed a significant increase in lead, zinc, and copper concentrations since the 1930s, with lead isotopes indicating contributions from gasoline, coal combustion, and mining activities. nih.gov

More recent trends can be more variable. For example, in the Imo River, PAH levels peaked in sediment layers corresponding to the years between approximately 1997 and 2005, a period associated with intensive oil-related activities in the region. wjrr.org In some developed regions, a decrease in the deposition of certain PAHs has been observed in more recent decades, potentially reflecting stricter environmental regulations and a shift away from coal as a primary energy source. europa.eu

The following tables provide illustrative data on PAH concentrations found in sediment cores from various locations, demonstrating the spatial and temporal variations discussed.

LocationTime PeriodTotal PAH Concentration (ng/g dry weight)Key Findings
Port Klang, Malaysia (Old Port)Recent Sediments34 - 2426Higher concentrations in the more industrialized and trafficked Old Port area compared to offshore sites. u-tokyo.ac.jp
Port Klang, Malaysia (Offshore)Recent Sediments7.37 - 32.97Lower concentrations further from direct industrial and urban influence. u-tokyo.ac.jp
San Francisco Bay, USA (Richardson Bay)~1900 - 1990s40 - 6300Increasing concentrations since the turn of the 20th century, linked to urbanization. usgs.gov
San Francisco Bay, USA (San Pablo Bay)Late 1800s - 1990s40 - 1300Higher concentrations since the 1950s, reflecting increased industrialization. usgs.gov
Imo River, Nigeria (Afam Site)~1997 - 2005up to 92,388.59Peak concentrations coincided with a period of intensive oil bunkering and pipeline vandalism. wjrr.org
Eastern MediterraneanPre-1850~10.4 (parent PAHs)Represents pre-industrial background levels. acs.org
Eastern MediterraneanPost-1850Variable, with increasing fluxesA significant and accelerating increase in PAH deposition linked to the Industrial Revolution. acs.org

Metabolism and Bioactivation Pathways of 1,2 Dimethylchrysene

Phase I Metabolic Transformations

The initial phase of metabolism for 1,2-dimethylchrysene primarily involves oxidative transformations aimed at increasing its water solubility to facilitate excretion. These reactions are predominantly catalyzed by a superfamily of enzymes known as cytochrome P450.

Cytochrome P450-Mediated Oxidation

The cytochrome P450 (CYP) monooxygenase system is central to the metabolism of PAHs. mdpi.comuni-muenchen.de For chrysene (B1668918) and its methylated derivatives, specific CYP isozymes, such as those in the CYP1A and CYP1B families, are key players in initiating the metabolic cascade. researchgate.netnih.gov These enzymes introduce oxygen into the chrysene nucleus, a crucial first step in its bioactivation. mdpi.com The presence and position of the methyl groups on the chrysene ring, as in this compound, significantly influence the rate and site of this oxidation. oup.comoup.com While direct studies on this compound are limited, research on related compounds like 5-methylchrysene (B135471) and 5,6-dimethylchrysene (B1219006) demonstrates that CYP enzymes, particularly CYP1A1 and CYP1B1, are highly active in the oxidation of these molecules. nih.govscispace.comnih.gov

Formation of Dihydrodiols and Epoxides

Following the initial oxidation by cytochrome P450, the resulting arene oxides are typically hydrated by the enzyme microsomal epoxide hydrolase. cumhuriyet.edu.tr This enzymatic reaction converts the unstable and reactive epoxides into more stable trans-dihydrodiols. cumhuriyet.edu.tr In the case of chrysene derivatives, this process can lead to the formation of several dihydrodiol isomers. For instance, the metabolism of 5-methylchrysene is known to produce 1,2-dihydro-1,2-dihydroxy-5-methylchrysene (B1202191) as a major proximate mutagen. nih.gov Similarly, the metabolism of 5,6-dimethylchrysene yields 1,2-dihydroxy-1,2-dihydro-5,6-dimethylchrysene (5,6-diMeC-1,2-diol). nih.govnih.gov It is therefore highly probable that the metabolism of this compound also proceeds through the formation of dihydrodiol intermediates. The presence of methyl groups in the 1 and 2 positions would likely influence the regioselectivity of epoxidation and subsequent dihydrodiol formation.

Formation of Electrophilic Metabolites

The formation of dihydrodiols is a critical step leading to the generation of highly reactive electrophilic metabolites that can covalently bind to cellular macromolecules like DNA.

Dihydrodiol Epoxide Intermediates (e.g., 1,2-Diol 3,4-Epoxides)

The dihydrodiol metabolites can undergo a second round of oxidation by cytochrome P450 enzymes, leading to the formation of dihydrodiol epoxides. nih.gov These are widely considered to be the ultimate carcinogenic metabolites of many PAHs. nih.gov For example, the anti-5,6-diMeC-1,2-diol-3,4-epoxide is a known metabolite of 5,6-dimethylchrysene. nih.govoup.com These dihydrodiol epoxides are highly electrophilic and can react with nucleophilic sites on DNA, forming stable adducts. nih.govnih.gov The stereochemistry of the dihydrodiol epoxide, designated as syn or anti, plays a crucial role in its biological activity. nih.gov

Role of Bay-Region Activation

The "bay region" theory of PAH carcinogenesis posits that dihydrodiol epoxides in which the epoxide ring forms part of a sterically hindered bay region are particularly potent carcinogens. icm.edu.pl A bay region is the hindered area formed by an angularly fused benzo ring in a PAH. icm.edu.pl For chrysene derivatives, the 1,2,3,4-ring constitutes a bay region. The formation of a diol epoxide in this region, such as a 1,2-diol-3,4-epoxide, results in a highly reactive species. Studies on various methylated chrysenes, such as 5-methylchrysene and 5,6-dimethylchrysene, have confirmed that metabolic activation through a bay-region dihydrodiol epoxide is a key pathway. nih.govnih.gov The presence of a methyl group in the bay region can further enhance the reactivity of the dihydrodiol epoxide.

Influence of Molecular Structure on Metabolic Profile

The specific placement of methyl groups on the chrysene skeleton has a profound impact on the molecule's metabolic profile and, consequently, its biological activity. The position of these alkyl groups can sterically hinder or facilitate enzymatic attack at different sites on the aromatic ring system. oup.comnih.gov

For example, a methyl group in a bay-region position, as seen in the highly carcinogenic 5-methylchrysene, is thought to enhance tumorigenicity. oup.com In contrast, a peri-methyl group, such as the 12-methyl group in 5,12-dimethylchrysene, strongly inhibits metabolism at the adjacent 1,2-positions. nih.gov This steric hindrance dramatically reduces the formation of the corresponding 1,2-dihydrodiol, which is a potential proximate tumorigen. nih.gov

While direct comparative data for this compound is not extensively available, the principles derived from studying other isomers are informative. The presence of methyl groups at the 1 and 2 positions would directly affect the oxidation of the 1,2-double bond and the subsequent formation of the critical 1,2-diol-3,4-epoxide. The steric bulk of these methyl groups could potentially hinder the approach of metabolizing enzymes, thereby altering the metabolic pathway compared to unsubstituted chrysene or other isomers.

Table 1: Key Enzymes in the Metabolism of Chrysene Derivatives

Enzyme Family Specific Enzyme Role in Metabolism
Cytochrome P450 CYP1A1 Initial oxidation of the PAH ring. researchgate.netnih.gov
CYP1B1 Oxidation of dihydrodiols to form dihydrodiol epoxides. scispace.com
Epoxide Hydrolase Microsomal Epoxide Hydrolase (mEH) Hydration of epoxides to form dihydrodiols. cumhuriyet.edu.tr

Table 2: Metabolites of Related Dimethylchrysenes

Parent Compound Key Metabolite Metabolic Pathway Reference
5,11-Dimethylchrysene (B89359) 1,2-dihydro-1,2-dihydroxy-5,11-diMeC Dihydrodiol formation nih.gov
5,12-Dimethylchrysene 7,8-dihydro-7,8-dihydroxy-5,12-diMeC Dihydrodiol formation (1,2-diol formation inhibited) nih.gov
5,6-Dimethylchrysene anti-1,2-diol-3,4-epoxide Bay-region dihydrodiol epoxide formation nih.govnih.gov

Detoxification Pathways and Metabolite Excretion

Following the initial Phase I metabolic reactions that functionalize the this compound molecule, the resulting metabolites undergo Phase II detoxification. This phase is crucial for neutralizing reactive intermediates and facilitating their removal from the body. The primary goal of detoxification is to increase the water solubility of the metabolites, which allows for their excretion. iarc.frontosight.aimhmedical.com This is predominantly achieved through conjugation reactions, where endogenous molecules are attached to the functional groups (like hydroxyl or epoxide groups) introduced during Phase I metabolism. iarc.fr The main conjugation pathways for polycyclic aromatic hydrocarbon (PAH) metabolites, including those derived from this compound, involve glucuronidation, sulfation, and glutathione (B108866) conjugation. iarc.frispub.com

The detoxification process is catalyzed by a diverse group of enzymes. nih.gov The specific metabolites formed from this compound are influenced by the position of the methyl groups, which can sterically hinder enzymatic action at certain sites. nih.gov Based on studies of related isomers like 5,11-dimethylchrysene and 5,12-dimethylchrysene, metabolism of this compound likely occurs at positions away from the substituted bay-region, such as the formation of dihydrodiols on the other aromatic rings. nih.gov These hydroxylated metabolites are then ideal substrates for Phase II enzymes.

Glucuronidation: This is a major detoxification pathway for PAH metabolites. nih.govnih.gov It is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to hydroxylated metabolites of this compound, such as phenols and dihydrodiols. frontiersin.orgfrontiersin.org This reaction forms O-glucuronides, which are highly water-soluble and readily excretable. frontiersin.org The liver is the primary site of glucuronidation, containing a high abundance and variety of UGT enzymes. nih.gov

Sulfation: Catalyzed by sulfotransferase (SULT) enzymes, this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups on the metabolites. ontosight.ainih.gov This process forms sulfate (B86663) esters, which significantly increases the polarity and water solubility of the parent metabolite, preparing it for elimination. ontosight.aixenotech.com SULT1A1 is a key enzyme involved in the sulfation of PAH metabolites. ontosight.ai

Glutathione Conjugation: Reactive electrophilic metabolites, particularly epoxides formed during Phase I metabolism, are detoxified by conjugation with glutathione (GSH). wikipedia.orgnih.gov This reaction is catalyzed by glutathione S-transferases (GSTs), a large family of detoxification enzymes. wikipedia.orgmdpi.com The resulting glutathione conjugates are typically too large for direct renal excretion and are often exported into the bile. nih.gov They are further metabolized through the mercapturic acid pathway, where the conjugate is sequentially broken down into cysteine and then N-acetylcysteine (mercapturic acid) conjugates, which are then small enough to be excreted in the urine. nih.gov

Metabolite Excretion: The ultimate fate of the detoxified, water-soluble conjugates is elimination from the body. toxmsdt.com The primary routes of excretion for xenobiotic metabolites are through urine and feces. ispub.comtoxmsdt.comnih.gov Highly polar and smaller conjugates, such as sulfates and mercapturic acids, are primarily eliminated by the kidneys via urine. nih.gov Larger conjugates, like many glucuronides and glutathione adducts, are actively transported from the liver into the bile, which is then released into the intestine and excreted with the feces. iarc.frresearchgate.net Some biliary conjugates can be hydrolyzed by gut microflora, leading to the reabsorption of the metabolite and its subsequent enterohepatic recirculation, which can prolong its presence in the body before eventual elimination. nih.gov

Data Tables

Table 1: Key Enzyme Families in the Detoxification of this compound Metabolites

Enzyme FamilyAbbreviationFunctionType of Conjugate Formed
UDP-glucuronosyltransferasesUGTsCatalyze the transfer of glucuronic acid to hydroxylated metabolites. nih.govnih.govGlucuronides frontiersin.org
SulfotransferasesSULTsCatalyze the transfer of a sulfonate group to hydroxylated metabolites. ontosight.ainih.govSulfates xenotech.com
Glutathione S-transferasesGSTsCatalyze the conjugation of glutathione to electrophilic metabolites (e.g., epoxides). wikipedia.orgGlutathione conjugates nih.gov

Table 2: Likely Detoxified Metabolites of this compound and Their Excretion Pathway (Based on general PAH metabolism and studies of related isomers)

Precursor Metabolite (from Phase I)Conjugation PathwayResulting Detoxified MetabolitePrimary Excretion Route
Hydroxydimethylchrysene (Phenol)GlucuronidationDimethylchrysene-O-glucuronideUrine, Feces (via bile) iarc.frtoxmsdt.com
Hydroxydimethylchrysene (Phenol)SulfationDimethylchrysene-O-sulfateUrine ontosight.ai
Dimethylchrysene-dihydrodiolGlucuronidationDimethylchrysene-dihydrodiol-glucuronideUrine, Feces (via bile) iarc.frtoxmsdt.com
Dimethylchrysene-diol-epoxideGlutathione ConjugationGlutathione-dimethylchrysene-diol conjugateFeces (via bile); Urine (as Mercapturic Acid) nih.govnih.gov

Genotoxicity and Mutagenicity of 1,2 Dimethylchrysene

DNA Adduct Formation and Characterization

The interaction of 5,6-dimethylchrysene's reactive metabolites with genetic material is a critical step in its mechanism of toxicity. The formation of these DNA adducts has been extensively studied to understand their structure and chemical properties.

Spectroscopic Analysis of DNA Adducts

Various spectroscopic methods have been employed to characterize the DNA adducts formed by the racemic syn- and anti-dihydrodiol epoxides of 5,6-dimethylchrysene (B1219006). nih.govcancer.gov These techniques are crucial for elucidating the precise structure of the adducts. Methods such as Matrix-Assisted Laser Desorption/Ionization (MALDI) Fourier Transform Mass Spectrometry (FTMS) have been utilized for the structural characterization of PAH dihydrodiol epoxide adducts, including those of 5,6-dimethylchrysene. nih.gov Spectroscopic analysis reveals that for adducts of the syn-dihydrodiol epoxide, the chemical shifts and coupling constants are distinctly different for cis- and trans-opened products. nih.govcancer.gov In contrast, these spectroscopic properties are quite similar for the cis and trans adducts formed from the anti-dihydrodiol epoxide, making their specific assignment more challenging. nih.govcancer.gov

Identification of Adducts with Deoxyadenosine (B7792050) and Deoxyguanosine

Studies have shown that the dihydrodiol epoxides of 5,6-dimethylchrysene react substantially with the amino groups of both deoxyadenosine (dA) and deoxyguanosine (dG) residues in DNA. nih.govcancer.gov The non-planar, sterically hindered structure of 5,6-dimethylchrysene influences its binding preferences. Its diol epoxide metabolite, specifically anti-1,2,3,4-tetrahydro-5,6-dimethylchrysene-1,2-diol-3,4-epoxide (5,6-diMeCDE), reacts extensively with deoxyadenosine. oup.comnih.gov

The ratio of deoxyadenosine to deoxyguanosine adducts (dA/dG) for the racemic 5,6-diMeCDE is approximately 1. oup.com This is a notable characteristic, as high binding to deoxyadenosine is associated with PAHs that have a sterically hindered bay or fjord region. oup.comnih.gov Dihydrodiol epoxides from 5,6-dimethylchrysene react extensively with deoxyadenosine residues, which is a property shared with other fjord region-containing hydrocarbon derivatives. researchgate.netnih.gov Specifically, the syn-dihydrodiol epoxide shows a greater preference for reacting with deoxyadenosine (68% of adducts) compared to the anti-dihydrodiol epoxide (52% of adducts). researchgate.netnih.gov

Table 1: DNA Adduct Distribution of 5,6-Dimethylchrysene Diol Epoxides

Diol Epoxide Isomer Deoxyadenosine (dA) Adducts Deoxyguanosine (dG) Adducts dA/dG Ratio
anti-5,6-diMeCDE (racemic) ~50% ~50% ~1.0. oup.com
syn-5,6-diMeCDE 68%. researchgate.netnih.gov 32% 2.1
anti-5,6-diMeCDE 52%. researchgate.netnih.gov 48% 1.1

Configurational Isomerism and Adduct Reactivity

The stereochemistry of the dihydrodiol epoxides and the resulting DNA adducts plays a significant role in their biological activity. The reaction of these epoxides with DNA can result in either cis or trans opening of the epoxide ring, leading to different configurational isomers of the adducts.

For the syn-dihydrodiol epoxide of 5,6-dimethylchrysene, there is a preferential formation of cis adducts in DNA. nih.govcancer.gov This chemical behavior is similar to that of the dihydrodiol epoxide of benzo[c]phenanthrene. nih.govcancer.gov Conversely, for the anti-dihydrodiol epoxide, assigning trans and cis configurations is less straightforward due to the similarity in their spectroscopic properties. nih.govcancer.gov However, the observation that trans adducts have consistently predominated over cis adducts for all studied dihydrodiol epoxides has been a helpful factor in making these assignments. nih.govcancer.gov

Mutational Spectra Analysis

The formation of DNA adducts by 5,6-dimethylchrysene metabolites can lead to errors during DNA replication, resulting in specific patterns of gene mutations.

Induction of Specific Gene Mutations (e.g., Ha-ras gene)

The diol epoxides of 5,6-dimethylchrysene have been shown to induce specific mutations in critical genes, such as the Ha-ras proto-oncogene. nih.gov In studies using mouse skin, tumors induced by 5,6-diMeCDE exhibited a high frequency of CAA→CTA mutations in codon 61 of the Ha-ras gene. nih.gov The percentage of tumors with this specific mutation was significant across different doses. nih.gov Notably, no mutations were observed in codons 12 and 13 in the tumors induced by 5,6-diMeCDE. nih.gov

Table 2: Frequency of Ha-ras Codon 61 Mutations in Mouse Skin Tumors Induced by 5,6-diMeCDE

Initiating Dose (nmol/mouse) Percentage of Tumors with CAA→CTA Mutation
33 50%. nih.gov
100 55%. nih.gov
400 75%. nih.gov

Link between Adduct Formation and Mutagenic Events

A clear link exists between the types of DNA adducts formed and the resulting mutational patterns. The extensive reaction of 5,6-diMeCDE with deoxyadenosine (dA) in DNA is highly consistent with the observed A→T transversion mutations in codon 61 of the Ha-ras gene. oup.com The formation of adducts at adenine (B156593) bases is believed to be the primary cause of these specific mutations. oup.com

The mutational spectra of 5,6-dimethylchrysene dihydrodiol epoxides show that they generate a substantial number of mutations at A:T base pairs as well as G:C base pairs. nih.gov The preference of the syn-dihydrodiol epoxide for reacting with deoxyadenosine is mirrored in the higher frequency of point mutations at A:T pairs (72% for syn vs. 45% for anti). researchgate.netnih.gov A distinctive feature of the mutagenicity of 5,6-dimethylchrysene derivatives is that they induce a higher fraction of AT→GC transitions (28% for syn and 26% for anti) than has been observed for other hydrocarbon derivatives. nih.gov This evidence supports the hypothesis that mutations in genes like Ha-ras occur as a direct consequence of the chemical reaction between the diol epoxide metabolites and the DNA bases within the gene. nih.gov

In Vitro Mutagenicity Assays (e.g., Salmonella Typhimurium)

The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine, rendering them dependent on an external source for growth. The assay determines if a chemical can cause a mutation in the bacteria's DNA that restores their ability to produce histidine, allowing them to grow in a histidine-free medium.

Despite the extensive use of the Ames test for other polycyclic aromatic hydrocarbons (PAHs), a thorough search of the scientific literature reveals a significant lack of specific data on the mutagenicity of 1,2-Dimethylchrysene in Salmonella typhimurium. While studies have been conducted on various other dimethylchrysene (B14653177) isomers, such as 5,6-, 5,7-, 5,9-, and 5,11-dimethylchrysene (B89359), and their diol epoxides, which have shown varying degrees of mutagenic activity, direct and detailed research findings for this compound are not publicly available. europa.euniph.go.jpdntb.gov.uaniph.go.jp

Due to the absence of experimental data, a data table for the in vitro mutagenicity of this compound cannot be constructed at this time.

Chromosomal Aberrations and Genomic Instability

Chromosomal aberrations are changes to the structure or number of chromosomes and are a hallmark of genomic instability. These alterations can range from deletions and duplications of chromosome segments to more complex rearrangements. Genomic instability, a high frequency of mutations within the genome of a cellular lineage, is a critical enabling characteristic of cancer development.

There is currently a notable absence of published scientific research specifically investigating the potential of this compound to induce chromosomal aberrations or contribute to genomic instability in any experimental system. Consequently, no data is available to populate a table on this topic or to provide a detailed account of research findings.

Carcinogenicity and Tumorigenicity of 1,2 Dimethylchrysene

In Vivo Tumorigenicity Studies

In vivo studies are crucial for determining the carcinogenic potential of chemical compounds in a living organism. For methylchrysenes, these studies have often involved mouse skin carcinogenicity assays and the induction of tumors in various organs of laboratory animals.

Mouse Skin Carcinogenicity Assays

Induction of Tumors in Laboratory Animals (e.g., lung tumors)

Beyond skin tumors, the tumorigenicity of methylchrysenes has been investigated in other tissues, such as the lungs of newborn mice. The bay region diol epoxides of these compounds are considered their ultimate carcinogenic metabolites. Studies on the diol epoxides of 5,6-dimethylchrysene (B1219006) have shown them to be highly tumorigenic in the lungs of newborn mice. epa.gov This highlights that the route of administration and the metabolic activation of the compound can influence the site and extent of tumor development. Direct data on lung tumor induction specifically by 1,2-dimethylchrysene is not prominently featured in the available scientific literature.

Structure-Tumorigenicity Relationships within Methylchrysenes

The relationship between the molecular structure of methylchrysenes and their carcinogenic activity is a key area of study. The number and position of methyl groups on the chrysene (B1668918) backbone are critical determinants of their biological activity.

Influence of Methyl Substituent Position on Carcinogenic Potential

Previous research has established that for a monomethylchrysene to be highly carcinogenic, it ideally possesses a methyl group in the "bay region" and a free peri position adjacent to an unsubstituted angular ring. nih.gov 5-Methylchrysene (B135471) fits this structural requirement and is a potent carcinogen. However, studies on dimethylchrysenes indicate that these structural rules are not sufficient to predict high tumorigenicity in this more complex series. nih.gov The presence of a second methyl group can either enhance, reduce, or leave unchanged the carcinogenic activity depending on its position. The weak or absent carcinogenic activity of isomers like 1-methyl, 4-methyl, and 6-methylchrysene (B138361) contrasts with the moderate to strong carcinogenicity of 5-methyl and 5,6-dimethyl derivatives. aacrjournals.org

Comparative Analysis with Isomers (e.g., 5-methylchrysene, 5,6-dimethylchrysene)

Comparative studies are essential for understanding the relative carcinogenicity of this compound. As noted, 5-methylchrysene is a benchmark for high carcinogenic activity in this series. In contrast, most dimethylchrysene (B14653177) isomers tested have shown significantly lower tumorigenicity. nih.gov For example, 5,6-diMeC, while being one of the more active dimethylated isomers, is still less tumorigenic than 5-MeC. nih.gov The diol epoxide of 5,6-dimethylchrysene (5,6-diMeCDE) induced 1.2, 2.2, and 6.2 skin tumors per mouse at initiating doses of 33, 100, and 400 nmol, respectively. In the same study, 5-MeCDE induced a significantly higher number of tumors: 3.1, 7.5, and 9.1 per mouse at the same respective doses. oup.comoup.com

CompoundInitiating Dose (nmol/mouse)Tumors per Mouse
5,6-diMeCDE331.2
1002.2
4006.2
5-MeCDE333.1
1007.5
4009.1

Comparative tumorigenicity data for 5,6-diMeCDE and 5-MeCDE in mouse skin. oup.comoup.com

Studies on other isomers, such as 1,11-dimethylchrysene (B13960533) (also known as 5,7-dimethylchrysene), found it to be fairly active in mouse skin painting experiments, though still less so than other potent PAHs. aacrjournals.orgaacrjournals.org

Dose-Response Dynamics in Carcinogenesis

The relationship between the dose of a carcinogen and the observed response is a fundamental concept in toxicology. For chemical carcinogens, higher doses generally lead to a higher incidence of tumors and a shorter latency period.

While specific dose-response studies for this compound are not available, research on related compounds like the diol epoxide of 5,6-dimethylchrysene demonstrates a clear dose-dependent increase in tumor multiplicity in mouse skin. oup.comoup.com At doses of 33, 100, and 400 nmol per mouse, the number of skin tumors per mouse increased from 1.2 to 2.2 and finally to 6.2. oup.comoup.com This trend is a common characteristic of chemical carcinogens and would be expected for this compound if it possesses carcinogenic activity.

Role in Tumor Initiation and Promotion Phases

The carcinogenic activity of polycyclic aromatic hydrocarbons (PAHs), including this compound, is a multi-stage process that is broadly understood to involve phases of tumor initiation and promotion. aacrjournals.org Research into the specific mechanisms of chrysene and its methylated derivatives indicates that these compounds primarily function as tumor initiators. iarc.fraacrjournals.org The process of initiation begins with the metabolic activation of the parent compound into reactive metabolites that can covalently bind to cellular macromolecules like DNA, leading to permanent genetic mutations. iarc.fr

Tumor Initiation

The initiation phase for this compound, like other carcinogenic PAHs, is dependent on its metabolic conversion to highly reactive electrophilic intermediates. The primary pathway for this activation involves the formation of diol epoxides. iarc.frnih.gov While direct studies on this compound are limited, extensive research on its isomers, such as 5-methylchrysene (5-MeC) and 5,6-dimethylchrysene (5,6-diMeC), provides a clear model for its mechanism of action. nih.govnih.gov The structural features of methylated PAHs, such as the presence of a methyl group in a "bay region," are critical determinants of their carcinogenic potential. nih.gov

The metabolic activation sequence involves enzymes such as cytochrome P450 (CYP), particularly isoforms like CYP1A1 and CYP1B1, which oxidize the chrysene ring to form an epoxide. iarc.frscispace.com This epoxide is then hydrated by epoxide hydrolase to a dihydrodiol. A second epoxidation by a CYP enzyme at the bay region creates a highly reactive diol epoxide. scispace.com For instance, the metabolic activation of 5-methylchrysene proceeds through its 1,2-diol-3,4-epoxide, which is considered its ultimate carcinogenic metabolite. nih.govnih.gov These diol epoxides can intercalate into DNA and form stable adducts, primarily with purine (B94841) bases like deoxyguanosine and deoxyadenosine (B7792050). nih.govoup.com If these DNA adducts are not repaired, they can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as the Ha-ras oncogene, which is a key event in the initiation of skin tumors in mouse models. oup.com

Studies comparing various dimethylchrysene isomers have shown significant differences in their tumor-initiating activity. For example, in mouse skin bioassays, 5,9-dimethylchrysene was found to be highly tumorigenic, comparable to the potent carcinogen 5-methylchrysene, whereas isomers like 5,6-, 5,7-, 5,8-, and 5,10-dimethylchrysene were significantly less active. nih.gov These differences are attributed to how the specific molecular shape of each isomer influences the balance between metabolic activation and detoxification pathways. nih.gov

Research on the bay region diol epoxides of 5,6-dimethylchrysene further elucidates the initiation mechanism. Both the 1,2-dihydrodiol metabolite (5,6-diMeC-1,2-diol) and the ultimate carcinogen, anti-5,6-diMeC-1,2-diol-3,4-epoxide, were found to be significantly more potent tumor initiators on mouse skin than the parent compound, 5,6-diMeC. nih.gov This provides direct evidence for the bay region diol epoxide pathway being the primary route of metabolic activation for dimethylchrysenes. nih.gov

Comparative Tumor-Initiating Activity of Chrysene Derivatives on Mouse Skin

The following table summarizes findings from studies where compounds were applied as tumor initiators, followed by promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govoup.com

CompoundInitiating Dose (nmol/mouse)Tumors per MouseReference
5,6-Dimethylchrysene (5,6-diMeC)1001.1 nih.gov
5,6-diMeC-1,2-diol1007.1 nih.gov
anti-5,6-diMeC-1,2-diol-3,4-epoxide1003.9 nih.gov
syn-5,6-diMeC-1,2-diol-3,4-epoxide100Weakly tumorigenic nih.gov
anti-5,6-diMeC-1,2-diol-3,4-epoxide (5,6-diMeCDE)331.2 oup.com
anti-5,6-diMeC-1,2-diol-3,4-epoxide (5,6-diMeCDE)1002.2 oup.com
anti-5,6-diMeC-1,2-diol-3,4-epoxide (5,6-diMeCDE)4006.2 oup.com
anti-5-MeC-1,2-diol-3,4-epoxide (5-MeCDE)333.1 oup.com
anti-5-MeC-1,2-diol-3,4-epoxide (5-MeCDE)1007.5 oup.com
anti-5-MeC-1,2-diol-3,4-epoxide (5-MeCDE)4009.1 oup.com

Tumor Promotion

Tumor promotion is the process by which initiated cells undergo clonal expansion. taylorfrancis.com Promoters are typically mitogenic agents that stimulate cell division, but they are not necessarily mutagenic themselves. In experimental carcinogenesis studies, such as those on mouse skin, a potent tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA) is typically applied repeatedly after a single application of an initiator. iarc.fraacrjournals.org

The available research on this compound and its isomers focuses almost exclusively on their tumor-initiating properties. aacrjournals.orgnih.govnih.gov In standard initiation-promotion bioassays, these compounds are administered as the initiating agent, followed by a known promoter to elicit a tumorigenic response. nih.govoup.com There is no significant evidence to suggest that this compound or its close isomers act as potent tumor promoters themselves. Their primary role in the carcinogenic process is the induction of the initial, irreversible genetic damage that defines tumor initiation. iarc.fr

Molecular Mechanisms of 1,2 Dimethylchrysene Carcinogenesis

Interaction with Cellular Macromolecules

The cornerstone of PAH-induced carcinogenesis is the formation of covalent bonds between their reactive metabolites and cellular macromolecules, most critically, DNA. acs.org This interaction can lead to mutations if the resulting DNA damage is not properly repaired. researchgate.net

Like many PAHs, 1,2-Dimethylchrysene requires metabolic activation to exert its carcinogenic effects. This process culminates in the formation of highly reactive dihydrodiol epoxides. nih.gov Specifically, research has focused on the anti-1,2-diol-3,4-epoxide and syn-1,2-diol-3,4-epoxide of this compound. nih.govnih.gov These electrophilic metabolites can then form covalent adducts with the nucleophilic sites on DNA bases. wikipedia.org

Studies have shown that both the syn and anti dihydrodiol epoxides of this compound react substantially with the exocyclic amino groups of both deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) residues in DNA. nih.gov In mouse skin models, two major adducts derived from the anti-1,2-diol-3,4-epoxide were identified, corresponding to reactions with deoxyguanosine and deoxyadenosine. nih.gov The formation of these DNA adducts is considered a critical initiating event in chemical carcinogenesis. acs.org The process involves the epoxide ring opening and forming a stable covalent bond with the DNA base, creating a bulky lesion that can distort the DNA helix. wikipedia.org

Table 1: Characterized DNA Adducts of this compound Metabolites

Metabolite DNA Base Target Adduct Type
anti-1,2-diol-3,4-epoxide Deoxyguanosine (dG) Covalent Adduct
anti-1,2-diol-3,4-epoxide Deoxyadenosine (dA) Covalent Adduct
syn-1,2-diol-3,4-epoxide Deoxyguanosine (dG) Covalent Adduct

This table summarizes the primary DNA bases that form covalent adducts with the key dihydrodiol epoxide metabolites of this compound, as identified in research studies. nih.govnih.gov

The structure of the PAH metabolite and its orientation within the DNA double helix play a crucial role in the formation and stability of DNA adducts. Steric hindrance, the spatial interference between atoms, is a significant factor. researchgate.net For methylated PAHs like this compound, the position of the methyl groups can influence how the reactive epoxide metabolite interacts with DNA.

Covalent Binding to DNA

Receptor-Mediated Effects

Beyond direct DNA damage, the carcinogenicity of this compound is also influenced by its interaction with specific cellular receptors, which can trigger signaling cascades that promote cancer development.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. nih.gov Upon binding a ligand like a PAH, the AhR translocates from the cytoplasm to the nucleus. mdpi.comnih.gov In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.govmdpi.com

This compound, like other PAHs, is recognized as a ligand for the AhR. Its planar aromatic structure facilitates binding to the receptor's ligand-binding domain. scbt.com This binding event initiates a conformational change in the AhR, leading to its activation. The activated AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. mdpi.commdpi.com

The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding for Phase I and Phase II metabolizing enzymes. scispace.com A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme that is paradoxically involved in the metabolic activation of PAHs, including this compound itself. mdpi.com This creates a positive feedback loop where the presence of the PAH induces the very enzymes that convert it into its ultimate carcinogenic form.

Other downstream targets include CYP1B1 and enzymes like GSTs (glutathione S-transferases) and UGTs (UDP-glucuronosyltransferases). mdpi.com The activation of this pathway can have several pro-carcinogenic consequences:

Increased Metabolic Activation: Enhanced expression of CYP1A1 and CYP1B1 leads to a greater production of reactive diol epoxide metabolites, increasing the potential for DNA adduct formation.

Altered Cell Signaling: Chronic AhR activation can interfere with other critical cellular pathways, including those controlling cell proliferation, differentiation, and apoptosis. nih.gov

Inflammatory Responses: AhR signaling can crosstalk with inflammatory pathways, which are known to contribute to a tumor-promoting microenvironment. mdpi.com

Negative Regulation: The AhR also induces its own repressor, the Aryl Hydrocarbon Receptor Repressor (AHRR), which competes with AhR for ARNT and XRE binding, creating a negative feedback loop to modulate the response. nih.govarchivesofrheumatology.org

Table 2: Key Genes Regulated by AhR Activation

Gene Function Consequence of Induction
CYP1A1 Phase I Xenobiotic Metabolism Metabolic activation of PAHs
CYP1B1 Phase I Xenobiotic Metabolism Metabolic activation of PAHs
AHRR Negative Regulator of AhR Feedback inhibition of AhR signaling
GSTs Phase II Xenobiotic Metabolism Detoxification of reactive metabolites

This table outlines the primary genes whose expression is altered following the binding of a PAH like this compound to the Aryl Hydrocarbon Receptor, and the functional implications of this regulation. mdpi.commdpi.comnih.govarchivesofrheumatology.org

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A third crucial mechanism in this compound carcinogenesis is the generation of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. esmed.orgmdpi.com

The metabolic processing of PAHs can generate ROS through several mechanisms. The enzymatic reactions catalyzed by cytochrome P450 enzymes are a significant source. nih.gov During the metabolic cycling of PAHs, intermediates such as quinones can undergo redox cycling, a process that involves the repeated reduction and re-oxidation of the molecule. This futile cycling transfers electrons to molecular oxygen, leading to the formation of superoxide (B77818) anions (O₂•⁻) and subsequently other ROS like hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.govnih.gov

This overproduction of ROS can damage all types of cellular macromolecules. mdpi.com ROS can cause oxidative damage to DNA, leading to the formation of lesions such as 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), which is a mutagenic adduct that can lead to G to T transversions. nih.gov Furthermore, ROS can damage lipids through peroxidation and modify proteins, disrupting their function and contributing to cellular dysfunction and a pro-inflammatory state that supports tumorigenesis. mdpi.com

Cell Cycle Dysregulation and Apoptosis Modulation

The carcinogenic activity of this compound is profoundly linked to its ability to disrupt two of the most fundamental processes that safeguard genomic integrity: the cell cycle and apoptosis (programmed cell death). By inducing genetic lesions and interfering with the signaling pathways that govern these processes, the compound facilitates the survival and proliferation of genetically damaged cells, a critical step in neoplastic transformation.

Dysregulation of the cell cycle is a hallmark of cancer, allowing for uncontrolled cell growth. numberanalytics.comnumberanalytics.com The cell cycle is an ordered series of events consisting of four distinct phases (G1, S, G2, and M) that lead to cell division. numberanalytics.comnumberanalytics.com This process is tightly controlled by surveillance mechanisms known as checkpoints, which can halt the cycle to allow for DNA repair if damage is detected. nih.gov A key regulator of the G1 checkpoint is the tumor suppressor protein p53. numberanalytics.com In response to DNA damage, p53 can arrest the cell cycle or, if the damage is irreparable, trigger apoptosis. icm.edu.pl

Metabolites of polycyclic aromatic hydrocarbons (PAHs), such as the diol epoxides of dimethylchrysene (B14653177), are known to form covalent adducts with DNA. iarc.frresearchgate.net These adducts, if not properly repaired, can lead to permanent mutations. Research on the analogous compound 5,6-dimethylchrysene (B1219006) has shown that its metabolites form DNA adducts at specific guanine (B1146940) positions within the TP53 gene, notably at codons 157, 248, and 273, which are recognized as major mutational hotspots in various human cancers. researchgate.net Such mutations can inactivate the p53 protein, compromising the G1 checkpoint. nih.gov This failure allows cells with significant DNA damage to proceed into the S phase, replicating the damaged DNA and thereby cementing the mutations, which promotes genomic instability and increases the risk of malignant transformation. numberanalytics.com

Table 1: Key Proteins in Cell Cycle Regulation and Their Disruption by PAH-Induced Damage

ProteinNormal FunctionConsequence of Dysregulation by PAH Metabolites
p53 Acts as a tumor suppressor; halts the cell cycle at the G1/S checkpoint in response to DNA damage to allow for repair or initiate apoptosis. numberanalytics.comicm.edu.plFormation of DNA adducts can lead to inactivating mutations in the TP53 gene, disabling the G1 checkpoint and allowing damaged cells to proliferate. numberanalytics.comresearchgate.net
Cyclins Regulatory proteins that bind to and activate Cyclin-Dependent Kinases (CDKs) to drive the cell cycle through its different phases. numberanalytics.comInactivation of p53 can lead to downstream dysregulation of cyclin expression, promoting uncontrolled progression through the cell cycle.
CDKs Enzymes that, when activated by cyclins, phosphorylate target proteins to orchestrate cell cycle progression. numberanalytics.comOveractivity, often a downstream effect of p53 inactivation, leads to unscheduled cell cycle entry and proliferation.

Apoptosis is a crucial, energy-dependent process of programmed cell death that eliminates damaged or unwanted cells, serving as a primary defense against the development of cancer. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is particularly relevant to damage induced by chemical carcinogens. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax, Bak). wikipedia.orgnih.gov

In healthy cells, anti-apoptotic proteins like Bcl-2 inhibit the action of pro-apoptotic proteins. nih.govcaymanchem.com Following severe cellular stress, such as the extensive DNA damage caused by this compound metabolites, the p53 protein can transcriptionally upregulate pro-apoptotic proteins like Bax. researchgate.net These proteins then translocate to the mitochondria and oligomerize, forming pores in the outer mitochondrial membrane in a process called mitochondrial outer membrane permeabilization (MOMP). nih.gov MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.gov In the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (APAF-1), forming the apoptosome, which activates a cascade of cysteine-aspartic proteases known as caspases. nih.govmdpi.com This cascade, beginning with initiator caspase-9 and leading to executioner caspases-3 and -7, systematically dismantles the cell, leading to its death. nih.govguidetopharmacology.org

The carcinogenic potential of this compound is therefore twofold in this context. First, by causing mutations that inactivate p53, it removes a key activator of the apoptotic pathway. Second, cells that acquire such mutations and also overexpress anti-apoptotic proteins like Bcl-2 become highly resistant to apoptotic signals, allowing them to survive and accumulate further genetic defects, ultimately leading to a cancerous phenotype. caymanchem.com

Table 2: Key Proteins in the Intrinsic Apoptotic Pathway and Their Modulation

Protein/FamilyRole in ApoptosisModulation in Carcinogenesis
p53 Senses DNA damage and can activate the transcription of pro-apoptotic proteins like Bax to initiate apoptosis. mdpi.comInactivation through mutation prevents the cell from initiating a death program in response to damage. icm.edu.pl
Bcl-2 Family A family of proteins that balance pro- and anti-apoptotic signals at the mitochondrial membrane. wikipedia.orgnih.govThe balance is often shifted toward anti-apoptotic proteins (e.g., Bcl-2 overexpression), preventing MOMP and making cells resistant to death. nih.govcaymanchem.com
Bax/Bak Pro-apoptotic effector proteins that, upon activation, form pores in the mitochondrial outer membrane, triggering cytochrome c release. nih.govTheir activation is inhibited when anti-apoptotic Bcl-2 proteins are overexpressed or when upstream activators like p53 are non-functional.
Cytochrome c Released from mitochondria following MOMP; activates the caspase cascade in the cytosol. nih.govIts release is blocked when MOMP is inhibited by anti-apoptotic Bcl-2 family members.
Caspases A family of proteases that execute the final stages of cell death by cleaving cellular substrates. guidetopharmacology.orgwikipedia.orgThe activation cascade is not initiated if cytochrome c is not released from the mitochondria.

Computational and Theoretical Studies of 1,2 Dimethylchrysene

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of 1,2-dimethylchrysene, which in turn dictate its chemical behavior and reactivity.

Density Functional Theory (DFT) for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-electron systems. It is particularly valuable for polycyclic aromatic hydrocarbons (PAHs) as it balances computational cost with accuracy. DFT calculations are used to determine optimized molecular geometries and to derive a range of electronic properties and reactivity descriptors. biorxiv.orgresearchgate.net

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (EGAP) is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. nih.govanilmishra.name For PAHs, these frontier orbitals are crucial in understanding their mechanisms of toxicity, as they are involved in metabolic activation and DNA binding.

Based on HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify and compare the reactivity of molecules. researchgate.netacs.org These descriptors, rooted in conceptual DFT, help rationalize chemical processes and biological activity. researchgate.netacs.org

Table 1: Key DFT-Based Reactivity Descriptors

Descriptor Formula Significance
Energy Gap (EGAP) ELUMO - EHOMO Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. Harder molecules are less reactive. acs.org
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the power of an atom or group of atoms to attract electrons. researchgate.net

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. Higher values indicate a stronger electrophile. anilmishra.name |

This table is generated based on established principles of conceptual DFT as described in the cited literature. Specific values for this compound require dedicated calculations.

Studies on related PAHs have shown that DFT methods, such as B3LYP and ωB97X-D4, combined with basis sets like def2-TZVP, are effective for these calculations. biorxiv.org The results from such studies help in building Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of various PAHs based on their computed molecular properties. nih.gov

Hartree-Fock and Other Ab Initio Methods

The Hartree-Fock (HF) method is a foundational ab initio ("from the beginning") quantum chemistry method that solves the Schrödinger equation without empirical parameters. insilicosci.com It approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more advanced calculations. insilicosci.combaranlab.org However, HF theory neglects the effects of electron correlation, which is the interaction between individual electrons. wikipedia.org

To improve upon the HF approximation, post-Hartree-Fock methods have been developed. These methods explicitly include electron correlation, leading to more accurate results, albeit at a higher computational cost. wikipedia.orgquantumzeitgeist.comfiveable.me Common post-HF methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock solution. MP2, the second-order correction, is a popular choice for adding correlation effects. baranlab.orgfiveable.me

Configuration Interaction (CI): This method expands the molecular wavefunction as a linear combination of different electronic configurations (Slater determinants), providing a more flexible and accurate description. fiveable.me

Coupled Cluster (CC): This is a highly accurate and widely used post-HF method, with CCSD(T) often referred to as the "gold standard" in computational chemistry for its accuracy in calculating molecular energies. baranlab.orgacs.org

In the study of PAHs and their derivatives, post-HF methods like MP2 and DLPNO-CCSD(T) have been used to obtain benchmark energies and to study structure-reactivity relationships, providing a high-accuracy reference against which other methods like DFT can be compared. acs.org

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics, molecular mechanics, and molecular dynamics, to simulate the behavior of molecules and their interactions.

Prediction of Metabolite Structures and Stability

Computational methods are instrumental in predicting the metabolic activation pathways of PAHs like this compound. The prevailing theory involves the formation of diol epoxide metabolites. Quantum chemical calculations, particularly with DFT, can model the structures of these metabolites, such as the 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene derivatives of this compound.

These calculations can determine the relative stabilities of different stereoisomers and predict the ease of the final, critical step: the opening of the epoxide ring to form a highly reactive carbocation. The stability of this carbocation is a key determinant of the carcinogenic potential of the parent PAH. Computational studies on related PAHs have shown that the formation of these carbocations is a crucial step in their mechanism of action.

Simulation of DNA Adduct Conformations

Once the reactive carbocation metabolite is formed, it can covalently bind to DNA, forming a DNA adduct. This event is considered a key molecular initiating event in chemical carcinogenesis. Molecular modeling is used to simulate the structures of these adducts.

Molecular dynamics (MD) simulations, often using force fields like AMBER, can be employed to study the conformational dynamics of DNA duplexes containing a PAH adduct over time. chemrxiv.orggithub.com These simulations provide insights into how the bulky adduct distorts the DNA double helix. acs.org Such distortions can interfere with DNA replication and repair processes, leading to mutations. researchgate.netnih.gov Quantum mechanics/molecular mechanics (QM/MM) methods can also be used, where the adduct and the surrounding nucleotides are treated with a high level of quantum theory, while the rest of the system is modeled with a more efficient molecular mechanics force field. chemrxiv.orgresearchgate.net These simulations can reveal the preferred binding sites on DNA bases (e.g., the N² position of guanine) and the specific conformations (e.g., syn vs. anti) that the adducted nucleobase adopts within the DNA helix. acs.org

Receptor-Ligand Interactions

Many of the toxic effects of PAHs are mediated by their interaction with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govmdpi.comncl.ac.uk Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (like this compound) to a receptor protein (like AhR). anilmishra.nameresearchgate.net

Since the crystal structure of the human AhR ligand-binding domain (LBD) is not fully resolved, homology models are often constructed based on the structures of related proteins. ucanr.edudiva-portal.orgnih.gov Using these models, docking simulations can place the this compound molecule into the receptor's binding pocket and calculate a binding score or free energy of binding, which estimates the binding affinity. snu.ac.kr Studies on various PAHs have shown that their binding affinity and subsequent activation of the AhR correlate with their molecular structure, including the presence and position of alkyl groups. snu.ac.krresearchgate.net These computational models help to elucidate the key amino acid residues in the receptor that interact with the ligand and are crucial for binding and activation. nih.gov This information is vital for predicting the dioxin-like toxicity of PAHs and for understanding the structure-activity relationships that govern their biological effects. nih.govsnu.ac.kr

Table 2: Summary of Computational Methods and Their Applications

Computational Method Application for this compound Key Insights
Density Functional Theory (DFT) Calculation of electronic properties and reactivity indices. nih.gov Prediction of chemical stability, reactivity, and potential for metabolic activation.
Post-Hartree-Fock (e.g., MP2, CCSD(T)) High-accuracy benchmark energy calculations. wikipedia.orgacs.org Provides a "gold standard" reference for assessing the accuracy of other methods.
Molecular Dynamics (MD) Simulation of DNA adducts in a solvated environment. chemrxiv.orgacs.org Reveals conformational changes and distortions in the DNA helix caused by the adduct.

| Molecular Docking | Simulation of binding to the Aryl hydrocarbon Receptor (AhR). researchgate.netsnu.ac.kr | Predicts binding affinity and identifies key interactions with receptor amino acids. |

Quantitative Structure-Activity Relationships (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that seek to correlate the structural or property-based features of chemicals with their biological activities. nih.govmdpi.com For polycyclic aromatic hydrocarbons (PAHs) like this compound, QSAR offers a valuable, cost-effective alternative to traditional, time-consuming, and resource-intensive methods for determining chemical toxicity. nih.gov

Predictive Models for Toxicity and Carcinogenicity

The development of predictive QSAR models for the toxicity and carcinogenicity of PAHs, including substituted compounds like this compound, is a significant area of research. These models are crucial for screening the vast number of chemicals humans are exposed to and identifying those that pose the greatest risk to health. nih.gov

Several studies have focused on creating models to predict various toxic endpoints associated with carcinogenesis. nih.gov For instance, models have been developed for bioassays such as the ethoxyresorufin O-deethylase (EROD) assay, the Salmonella/microsome assay, and gap junction intercellular communication (GJIC) assays, which measure different stages of the carcinogenic process. nih.gov By examining multiple endpoints, a more accurate prediction of a compound's carcinogenic potential can be achieved. nih.gov

One approach to modeling the carcinogenicity of PAHs involves the use of random forest (RF) models. rsc.org These models utilize molecular descriptors to classify PAHs based on their carcinogenic activity. rsc.org In one study, a random forest model demonstrated high accuracy in predicting the carcinogenicity of a set of 91 PAHs. rsc.org Such models can be used to generate bioassay-based toxic equivalency factors (TEF(B)), which help in the risk assessment of compounds lacking experimental toxicity data. nih.gov

The phototoxicity of PAHs, a phenomenon where toxicity is enhanced by ultraviolet light, has also been a subject of QSAR modeling. tandfonline.comunicamp.br The ability of a PAH to absorb UV light is a key determinant of its phototoxic potential. researchgate.net Studies have shown that methylated PAHs, particularly dimethylated ones, can be more phototoxic than their unsubstituted parent compounds. researchgate.net

Below is a table summarizing various QSAR models developed for predicting the toxicity and carcinogenicity of PAHs.

Model TypePredicted EndpointKey Findings
Random Forest (RF)CarcinogenicityAchieved high classification accuracy for PAHs based on molecular descriptors. rsc.org
Bioassay-based QSTRCarcinogenic stages (activation, induction, promotion)Enabled the development of bioassay-based toxic equivalency factors (TEF(B)). nih.gov
Phototoxicity QSARPhoto-induced toxicityMethylated PAHs, including dimethylated variants, can exhibit increased phototoxicity compared to parent compounds. researchgate.net

Correlation of Molecular Descriptors with Biological Activity

A fundamental aspect of QSAR is the identification and use of molecular descriptors that correlate with biological activity. nih.gov These descriptors can be broadly categorized into experimental and theoretical types, with the latter being further subdivided into structural and quantum chemical descriptors. nih.gov For PAHs, a variety of descriptors have been shown to be important in predicting their toxic and carcinogenic effects.

Key descriptor categories include:

Electronic Descriptors: These quantify the electronic properties of a molecule. A crucial electronic descriptor for PAHs is the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.comunicamp.br This HOMO-LUMO gap is a useful indicator of a PAH's stability, light absorption capacity, and, consequently, its phototoxicity. tandfonline.comresearchgate.net Substituents on the PAH ring system, such as methyl groups, can alter the HOMO-LUMO gap. tandfonline.comresearchgate.net Other relevant electronic descriptors include the energies of the HOMO and LUMO themselves, as well as the energy difference between the HOMO and the next lower orbital (HOMO-1). unicamp.brnih.gov

Topological Descriptors: These are derived from the two-dimensional representation of a molecule and describe its connectivity and shape. mdpi.comrsc.org Examples include connectivity indices and the Wiener index. mdpi.com

Spatial and Shape Descriptors: These three-dimensional descriptors account for the spatial arrangement of atoms in a molecule. mdpi.comnih.gov

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure and reactivity of a molecule. acs.org For instance, local density of states (LDOS) descriptors have been found to be relevant for identifying the carcinogenic activity of methylated and non-methylated PAHs. acs.org

Hydrophobicity Descriptors: The octanol-water partition coefficient (log P) is a common descriptor used to quantify a molecule's hydrophobicity, which can influence its biological activity. acs.org

The table below presents a selection of molecular descriptors and their relevance to the biological activity of PAHs.

Descriptor CategorySpecific Descriptor ExamplesRelevance to Biological Activity of PAHs
Electronic HOMO-LUMO gap, EHOMO, ELUMO, ΔH (EHOMO - EHOMO-1)Correlates with phototoxicity, stability, and carcinogenic activity. tandfonline.comunicamp.brresearchgate.netnih.gov
Topological Connectivity indices, Wiener indexImportant for predicting toxicity in various bioassays. mdpi.comnih.govrsc.org
Spatial/Shape Geometric descriptorsContribute to the prediction of PAH toxicity. nih.govrsc.org
Quantum Chemical Local Density of States (LDOS)Relevant for identifying carcinogenic activity in methylated and non-methylated PAHs. acs.org
Hydrophobicity log P (octanol-water partition coefficient)Can influence carcinogenic activity. acs.org

In Silico Prediction of Toxicity Endpoints

In silico toxicology utilizes computational methods to predict the toxicity of chemical substances, offering a means to prioritize chemicals for further testing and guide drug development. nih.govresearchgate.net These methods are becoming increasingly important for the hazard identification of chemicals. mdpi.com For PAHs like this compound, in silico approaches can provide valuable insights into their potential toxicity.

The process of developing in silico prediction models generally involves several key steps: gathering biological data, calculating molecular descriptors, generating a predictive model, evaluating the model's accuracy, and interpreting the model. nih.gov A variety of computational tools and expert systems are available for predicting toxicity endpoints. nih.gov These systems often employ QSAR models or rule-based approaches to make predictions. nih.goveuropa.eu

For carcinogenicity prediction, some in silico systems use a "battery of tests" approach, where a prediction is considered more reliable if multiple models agree. mdpi.com For instance, the Danish (Q)SAR database incorporates this concept to enhance the reliability of its predictions. mdpi.com Expert systems like DEREK for Windows work by identifying toxicophores—structural fragments associated with toxicity—within a query molecule. europa.eu

The development of in silico models for predicting the toxicity of PAHs and their derivatives is an active area of research. scilit.com Machine learning algorithms, such as gradient boosting regression trees and ensemble models, have been successfully applied to develop QSAR models for predicting the acute oral toxicity of a large number of PAH derivatives. scilit.com Such models have identified that PAH derivatives with fewer polar hydrogens, more large-sized atoms, more branches, and lower polarizability tend to have higher toxicity. scilit.com

The table below provides an overview of different in silico approaches for toxicity prediction.

In Silico ApproachDescriptionApplication to PAHs
Expert Systems (e.g., DEREK) Rule-based systems that identify toxicophores within a chemical structure to predict toxicity. europa.euCan be used to predict various toxicity endpoints for PAHs, including carcinogenicity. nih.gov
Statistical-Based QSAR (e.g., CASE Ultra) Models based on statistical analysis of structural fragments to predict toxicity. mdpi.comUsed in regulatory contexts for predicting the genotoxicity and carcinogenicity of chemicals like PAHs. tktsweden.com
Machine Learning Models Utilize algorithms like support vector regression and random forests to build predictive models from large datasets. scilit.commdpi.comHave been developed to predict acute oral toxicity for thousands of PAH derivatives. scilit.com
Read-Across Predicts the toxicity of a substance by using data from structurally similar compounds. d-nb.infoA common approach within chemical category-based assessments of PAHs. d-nb.info

Analytical Methodologies for 1,2 Dimethylchrysene Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for isolating 1,2-dimethylchrysene from other structurally similar PAHs. The choice of technique depends on the sample matrix, required sensitivity, and the specific research question.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of this compound. In this method, the sample extract is vaporized and passed through a long, thin capillary column. The separation of different compounds is based on their boiling points and affinity for the column's stationary phase. As the separated compounds exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment into characteristic patterns. These patterns, or mass spectra, serve as a "fingerprint" for identifying the compounds.

GC-MS is particularly effective for identifying and quantifying methyl-PAHs in complex mixtures such as crude oil and petroleum products. The analysis of alkylated PAHs, including dimethylchrysenes, in environmental samples like sediment is also commonly performed using GC-MS, often following a fractionation step to isolate the PAHs from aliphatic hydrocarbons. The selection of specific ions for monitoring (selected ion monitoring, SIM) enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of this compound.

Table 1: GC-MS Parameters for PAH Analysis

ParameterTypical SettingPurpose
Column Type Capillary Column (e.g., DB-5ms)Separates individual PAH compounds based on volatility and polarity.
Carrier Gas Helium or HydrogenTransports the vaporized sample through the column.
Injection Mode Splitless or Pulsed SplitlessIntroduces the sample onto the column without splitting, maximizing sensitivity.
Temperature Program Ramped from a low to a high temperatureOptimizes the separation of a wide range of PAHs with different boiling points.
Ionization Mode Electron Ionization (EI)Fragments the analyte molecules to produce a characteristic mass spectrum.
Detection Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity for target compounds, while full scan provides broader information.

For applications requiring even greater sensitivity and selectivity, high-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS) is employed. This technique is capable of differentiating between compounds with very similar masses by measuring the mass-to-charge ratio to several decimal places. This high resolving power is critical when analyzing samples from complex environmental matrices where interferences from other compounds are common. HRGC/HRMS is particularly valuable for the trace analysis of PAHs in samples such as air, water, and soil, providing a high degree of confidence in the identification and quantification of this compound.

High-performance liquid chromatography (HPLC) offers an alternative separation technique, particularly for less volatile or thermally sensitive compounds. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for PAH analysis. In HPLC, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. Separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase. The use of different column chemistries and mobile phase gradients allows for the fine-tuning of the separation of isomeric PAHs. HPLC coupled with mass spectrometry has been successfully used for the separation and identification of methylated PAHs, providing a complementary approach to GC-MS.

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

Sample Preparation and Extraction Methods

The successful analysis of this compound is highly dependent on the efficiency of the sample preparation and extraction steps. These procedures are designed to isolate the target analyte from the bulk of the sample matrix and concentrate it to a level suitable for instrumental analysis.

The extraction of this compound from environmental samples requires methods that can effectively release the compound from the matrix.

Soil and Sediment: For solid samples like soil and sediment, common extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). These methods use organic solvents under elevated temperature and pressure to enhance the extraction efficiency of PAHs. Following extraction, a cleanup step is often necessary to remove interfering compounds. This can be achieved using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

Water: For aqueous samples, the low water solubility of this compound means it is often associated with suspended particulate matter. Therefore, the first step is typically filtration. The dissolved phase can then be extracted using liquid-liquid extraction (LLE) with a non-polar solvent or, more commonly, by passing the water through a solid-phase extraction (SPE) cartridge that retains the PAHs. The PAHs are then eluted from the cartridge with a small volume of a strong solvent.

Table 2: Common Extraction Methods for this compound from Environmental Samples

MatrixExtraction MethodPrinciple
Soil/Sediment Soxhlet ExtractionContinuous extraction with a cycling solvent in a specialized apparatus.
Pressurized Liquid Extraction (PLE)Uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and sample, accelerating the extraction process.
Water Liquid-Liquid Extraction (LLE)Partitioning of the analyte between the aqueous sample and an immiscible organic solvent.
Solid-Phase Extraction (SPE)The analyte is adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent.

When studying the metabolic fate of this compound, it is often necessary to analyze its hydroxylated metabolites. These metabolites are more polar than the parent compound and may not be suitable for direct GC-MS analysis. Derivatization is a chemical modification process that converts these polar metabolites into less polar, more volatile derivatives that are more amenable to GC-MS analysis. A common derivatization technique is silylation, where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the metabolites, allowing for their separation and detection by GC-MS.

Extraction from Environmental Matrices (e.g., soil, water, sediment)

Spectroscopic Characterization

Spectroscopic techniques are fundamental to the unequivocal identification and structural elucidation of this compound. These methods provide detailed information about the molecule's atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of each atom.

The structure of this compound is asymmetric, meaning each of the 14 protons and 20 carbons in the molecule has a unique chemical environment, which would theoretically lead to distinct signals for each. The ¹H NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.0-9.0 ppm) and distinct signals for the two methyl groups in the aliphatic region. libretexts.org Protons on carbons bonded to other rings or those in sterically hindered positions (bay regions) will experience different shielding effects, leading to a wide dispersion of chemical shifts. The methyl group protons would appear as singlets, likely at slightly different chemical shifts from each other due to the asymmetric environment.

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. libretexts.org COSY spectra reveal proton-proton coupling relationships, while HSQC correlates protons with their directly attached carbons. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted Chemical Shift (δ, ppm) Notes
Aromatic Protons (Ar-H)7.0 – 9.0The exact shift depends on the proton's position on the chrysene (B1668918) backbone. Protons in the bay region are typically deshielded. libretexts.org
Methyl Protons (-CH₃)2.2 – 2.7Two separate singlets are expected for the C1 and C2 methyl groups due to their distinct chemical environments.
Aromatic Carbons (Ar-C)120 – 140Includes both protonated carbons and quaternary carbons involved in ring junctions.
Methyl Carbons (-CH₃)15 – 25The chemical shifts for the two methyl carbons are expected to be in the typical aliphatic range. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For PAHs like this compound, the extensive system of conjugated π-electrons gives rise to a characteristic and complex absorption spectrum with several distinct bands. These absorptions are due to π → π* transitions.

The spectrum is typically recorded in a solvent like ethanol (B145695) or cyclohexane. Quantification of this compound in a sample can be achieved using the Beer-Lambert law, which relates absorbance to concentration, provided a pure analytical standard is available to determine the molar absorptivity (ε) at a specific wavelength maximum (λmax). unchainedlabs.com While the general shape of the spectrum is characteristic of the chrysene ring system, the precise position and intensity of the absorption bands are influenced by the methyl substituents.

Detailed experimental UV-Vis absorption data, including specific λmax values and corresponding molar absorptivity for this compound, were not found in the reviewed literature. However, a representative data structure for a PAH is shown below for illustrative purposes.

Table 2: Illustrative UV-Vis Absorption Data Structure for a Chrysene Derivative

Absorption Band Wavelength (λmax, nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Associated Electronic Transition
Band I~270Highπ → π
Band II~320Moderateπ → π
Band III~365Lowπ → π
Band IV~380Lowπ → π

Note: These values are representative and not the experimental data for this compound.

Advanced Detection Techniques and Sensitivity Enhancement

The detection and quantification of this compound, especially at trace levels in complex environmental or biological samples, present significant analytical challenges. The primary difficulty lies in separating it from a multitude of other PAHs, particularly its isomers, which often have nearly identical physical properties and mass spectra. To overcome these challenges, advanced analytical techniques that offer enhanced resolution and sensitivity are required.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides high sensitivity and selectivity for the analysis of PAHs in complex matrices. frontiersin.org By using a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions can be monitored in what is known as Selected Reaction Monitoring (SRM). jeol.com This approach significantly reduces matrix interference and allows for the detection and quantification of target compounds at very low concentrations, even when co-eluting with other substances. frontiersin.orgjeol.com

Two-Dimensional Gas Chromatography (GCxGC-MS): For mixtures containing numerous PAH isomers, conventional one-dimensional GC may fail to provide adequate separation. Two-dimensional GC (GCxGC) employs two columns with different stationary phases, providing a much higher peak capacity and resolving power. rsc.orgresearchgate.net This technique is particularly effective for separating isomeric methylated PAHs, allowing for the individual quantification of compounds like this compound that would otherwise co-elute. researchgate.net

Supercritical Fluid Chromatography (SFC) with Fluorescence Detection: PAHs are naturally fluorescent due to their extensive aromatic systems, a property that can be exploited for highly sensitive detection. jasco-global.comjascoinc.com Supercritical fluid chromatography (SFC) coupled with a fluorescence detector (FLD) is an exceptionally sensitive method for PAH analysis. jascoinc.com The sensitivity of fluorescence detection for PAHs can be 20 to 400 times greater than that of UV detection, with detection limits in the picogram range. jasco-global.com

Sensitivity Enhancement through Sample Preparation: Advanced sample preparation techniques are crucial for achieving low detection limits. One innovative approach involves the use of alkyl-functionalized magnetic nanoparticles for extraction. mdpi.com These nanoparticles have a high surface area and can selectively adsorb PAHs from a sample matrix. The magnetic properties of the nanoparticles allow for rapid and efficient separation of the analyte-loaded particles from the sample solution, enabling pre-concentration and leading to enhanced sensitivity in subsequent chromatographic analysis. mdpi.com

Table 3: Summary of Advanced Analytical Techniques for this compound

Technique Principle Advantages for this compound Analysis Reference(s)
GC-MS/MSChromatographic separation followed by mass analysis with two stages of mass filtering (SRM).High sensitivity and selectivity; reduces chemical noise from complex matrices. frontiersin.orgjeol.com
GCxGC-MSComprehensive two-dimensional chromatographic separation prior to mass spectrometry.Superior resolution of complex isomeric mixtures, enabling separation of this compound from other isomers. rsc.orgresearchgate.net
SFC-FLDChromatographic separation using a supercritical fluid mobile phase with highly sensitive fluorescence detection.Exceptional sensitivity (picogram levels) due to the native fluorescence of PAHs. jasco-global.comjascoinc.com
Magnetic Nanoparticle ExtractionSolid-phase extraction using functionalized magnetic nanoparticles to capture and concentrate analytes.Rapid and efficient sample clean-up and pre-concentration, leading to improved detection limits. mdpi.com

Environmental Fate and Bioremediation of 1,2 Dimethylchrysene

Environmental Transport and Persistence

The environmental transport and persistence of a chemical compound dictate its distribution and longevity in various environmental compartments. For 1,2-Dimethylchrysene, a member of the polycyclic aromatic hydrocarbon (PAH) class, these characteristics are largely governed by its physicochemical properties, which it shares with other high molecular weight PAHs. While specific data for this compound is limited, its behavior can be inferred from the extensive research on analogous compounds.

Migration in Water and Soil Compartments

The movement of this compound in aquatic and terrestrial environments is significantly influenced by its low aqueous solubility and strong tendency to adsorb to organic matter. cdc.govecetoc.org As a hydrophobic compound, it does not readily dissolve in water. cdc.gov Consequently, in aquatic systems, it is more likely to be found suspended in the water column, bound to particulate matter, or settled in the sediment rather than in a dissolved phase.

In soil, this compound exhibits low mobility. Its migration through the soil column is generally slow due to strong adsorption to soil organic carbon. itrcweb.org This process, known as partitioning, effectively retards its movement and reduces the likelihood of it leaching into groundwater. itrcweb.org The binding strength is often described by the soil-water distribution coefficient (Kd), which for hydrophobic compounds like PAHs, is largely dependent on the organic carbon content of the soil. ecetoc.org Therefore, soils with higher organic matter content will exhibit greater retention of this compound, limiting its transport. However, the compound can be transported along with eroded soil particles into adjacent water bodies.

Table 1: Key Physicochemical Properties Influencing Environmental Transport of PAHs (as analogues for this compound)

PropertyGeneral Value/Characteristic for High Molecular Weight PAHsImplication for this compound
Water Solubility LowLimited migration in dissolved phase in water. cdc.gov
Vapor Pressure LowTends to exist in particulate phase in the atmosphere. cdc.gov
Octanol-Water Partition Coefficient (Kow) HighStrong tendency to adsorb to soil, sediment, and organic matter. api.org
Soil Adsorption Coefficient (Koc) HighLow mobility in soil and limited potential for groundwater leaching. ecetoc.org

Atmospheric Transport and Deposition

This compound can be released into the atmosphere primarily through incomplete combustion of organic materials. cdc.govvulcanchem.com As a larger PAH, it has a low vapor pressure and tends to adsorb onto airborne particulate matter. cdc.gov This association with atmospheric particles allows for long-range atmospheric transport, potentially carrying the compound far from its original source. cdc.govcanterbury.ac.nz

The deposition of this compound from the atmosphere can occur through two primary mechanisms:

Dry Deposition: The settling of aerosol particles to which the compound is adsorbed.

Wet Deposition: The removal of the compound from the atmosphere by precipitation, such as rain or snow. researchgate.net

The efficiency of transport and deposition is influenced by meteorological conditions and the size of the particles to which the compound is attached. canterbury.ac.nzcopernicus.eu Once deposited, this compound contributes to the contamination of soil and surface water.

Bioaccumulation Potential in Organisms

Bioaccumulation is the process by which a substance is absorbed by an organism at a rate faster than it is lost, leading to a gradual accumulation in the organism's tissues. api.org Due to its lipophilic ("fat-loving") nature, this compound has a high potential for bioaccumulation in living organisms. api.orgresearchgate.net This property is common among PAHs and is a significant environmental concern.

The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A high log Kow value indicates a greater affinity for lipids and thus a higher bioaccumulation potential. While specific experimental data for this compound are scarce, it is expected to have a high log Kow value, similar to other high molecular weight PAHs.

Once absorbed, this compound can be stored in the fatty tissues of organisms. api.org This can lead to biomagnification, where the concentration of the compound increases at successively higher levels in the food chain. However, the extent of biomagnification can be influenced by the organism's ability to metabolize the compound. nih.gov

Degradation Pathways in the Environment

The persistence of this compound in the environment is counteracted by several degradation processes, including abiotic and biotic pathways. These processes transform the compound into other chemical forms, which may be more or less toxic than the parent compound.

Photolysis and Chemical Oxidation

Photolysis is the breakdown of chemical compounds by light. PAHs, including this compound, can absorb solar radiation, which can lead to their degradation, particularly in the atmosphere and in the upper layers of water bodies. nih.gov The rate of photolysis is dependent on factors such as light intensity, the presence of other substances in the environment, and the specific properties of the compound. uwmh.eumdpi.com

Chemical oxidation is another important abiotic degradation pathway. In the atmosphere and aquatic environments, highly reactive chemical species, such as hydroxyl radicals (•OH), can attack the molecular structure of this compound. uwmh.eumdpi.com These oxidation reactions can break down the aromatic rings, leading to the formation of various transformation products. mdpi.com Advanced oxidation processes (AOPs) that generate hydroxyl radicals are sometimes used in water treatment to remove persistent organic pollutants like PAHs. uwmh.eu

Microbial Degradation (e.g., bacterial and fungal metabolism)

The biodegradation of this compound by microorganisms is a crucial process for its removal from contaminated environments. A wide variety of bacteria and fungi have been shown to degrade PAHs. ifremer.frpitt.edu These microorganisms possess enzymes, such as oxygenases and peroxidases, that can initiate the breakdown of the stable aromatic ring structure. vulcanchem.com

The initial step in the bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce oxygen atoms into the aromatic ring, making it less stable and more susceptible to further breakdown. vulcanchem.com Fungi, particularly white-rot fungi, utilize powerful extracellular enzymes to degrade a broad range of persistent organic pollutants.

The presence of methyl groups on the chrysene (B1668918) structure, as in this compound, may influence the rate and pathway of microbial degradation compared to the parent compound, potentially making it more persistent. vulcanchem.com The degradation process can ultimately lead to the mineralization of the compound into carbon dioxide and water under aerobic conditions. vulcanchem.com

Table 2: Examples of Microorganisms with PAH-Degrading Capabilities

Type of MicroorganismGenera
Bacteria Pseudomonas, Rhodococcus, Bacillus, Mycobacterium, Alcanivorax ifremer.fr
Fungi Phanerochaete, Aspergillus, Penicillium, Fusarium, Cladosporium

Bioremediation Strategies

Bioremediation harnesses biological processes to degrade, transform, or remove contaminants from the environment. nih.govtaylorfrancis.com For polycyclic aromatic hydrocarbons (PAHs) like this compound, these strategies offer a potentially cost-effective and environmentally friendly alternative to traditional physical and chemical remediation methods. taylorfrancis.commdpi.com The core of bioremediation lies in the metabolic capabilities of microorganisms to break down complex organic molecules. mdpi.comfrontiersin.org

Biostimulation and Bioaugmentation Approaches

Two primary strategies in bioremediation are biostimulation and bioaugmentation. pjoes.comnih.gov

Biostimulation involves modifying the environment to encourage the growth and activity of indigenous microorganisms capable of degrading the target contaminant. nih.govfrontiersin.org This can be achieved by adding nutrients, such as nitrogen and phosphorus, and an electron acceptor, like oxygen, to the contaminated site. nih.govfrontiersin.org The goal is to overcome environmental limitations that may be hindering the natural attenuation of pollutants like this compound.

Bioaugmentation is the introduction of specific, pre-selected microorganisms (either single strains or a consortium) with known degradative capabilities to a contaminated site. nih.govfrtr.gov This approach is particularly useful when the native microbial population lacks the ability to degrade a specific compound or when the degradation rate is too slow. frtr.govnih.gov For instance, certain strains of bacteria from genera like Pseudomonas, Bacillus, and Rhodococcus have been identified for their ability to degrade PAHs. frontiersin.orgscielo.org.mx The success of bioaugmentation depends on the ability of the introduced microorganisms to survive, compete with the indigenous flora, and express their degradative genes in the new environment. nih.govmdpi.com

Bioremediation ApproachDescriptionKey Considerations
Biostimulation Addition of nutrients and other substances to stimulate the activity of native microorganisms.- Nutrient ratios (e.g., C:N:P) must be optimized. - Oxygen availability is critical for aerobic degradation. - May be less effective for highly recalcitrant compounds.
Bioaugmentation Introduction of non-native microorganisms with specific degradation capabilities.- Introduced strains must be able to compete with indigenous populations. nih.gov - Environmental conditions must be suitable for the survival and activity of the introduced microbes. nih.gov - Potential for incomplete degradation or formation of toxic byproducts.

Phytoremediation Potential

Phytoremediation is a bioremediation technology that utilizes plants to clean up contaminated environments. nih.govresearchgate.net This approach can involve several mechanisms, including phytoextraction (uptake and concentration of contaminants in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the root zone by soil microbes stimulated by root exudates). nih.govkarolinum.cz

While research on the specific phytoremediation of this compound is limited, the potential exists for certain plant species to contribute to its removal from soil. Plants can enhance the bioavailability of PAHs in the soil and stimulate microbial activity in the rhizosphere, thereby indirectly promoting their degradation. nih.gov The selection of plant species is crucial and depends on factors such as their tolerance to the contaminant, root structure, and ability to accumulate or degrade the target compound. mdpi.come3s-conferences.org

Challenges in Bioremediation of Recalcitrant PAHs

Despite its promise, the bioremediation of high molecular weight and highly condensed PAHs like this compound presents significant challenges. nih.govresearchgate.net

Recalcitrance: The complex structure of this compound, with its multiple fused aromatic rings, makes it inherently resistant to microbial attack. nih.gov

Low Bioavailability: PAHs are hydrophobic and tend to sorb strongly to soil organic matter, making them less available to microorganisms for degradation. nih.gov

Toxicity: High concentrations of some PAHs can be toxic to the very microorganisms intended for their remediation.

Co-contamination: Contaminated sites often contain a mixture of pollutants, which can complicate bioremediation efforts. The presence of other toxic substances may inhibit microbial activity.

Environmental Conditions: Factors such as temperature, pH, moisture, and nutrient availability must be within an optimal range for microbial degradation to occur efficiently. frontiersin.org

Overcoming these challenges often requires a combination of approaches, such as the use of surfactants to increase bioavailability or the application of a microbial consortium with diverse metabolic capabilities. nih.govresearchgate.net

Environmental Fate Modeling and Risk Assessment Frameworks

Understanding the environmental fate of this compound is crucial for assessing its potential risks to human health and the environment. researchgate.net Environmental fate models are mathematical tools used to predict the transport, transformation, and distribution of chemicals in various environmental compartments, including air, water, soil, and biota. researchgate.netup.pt

These models typically incorporate data on the chemical's physical-chemical properties (e.g., solubility, vapor pressure, octanol-water partition coefficient), as well as information on environmental conditions and transformation processes like biodegradation, photolysis, and hydrolysis. up.ptmdpi.com For this compound, such models can help estimate its persistence in different media and its potential for long-range transport.

Risk assessment frameworks provide a structured approach to evaluating the potential adverse effects of chemical exposure. techtarget.comclearwatersecurity.com These frameworks generally consist of four key steps:

Hazard Identification: Determining whether a chemical can cause adverse health effects.

Dose-Response Assessment: Characterizing the relationship between the dose of the chemical and the incidence of adverse effects.

Exposure Assessment: Estimating the intensity, frequency, and duration of human and ecological exposure to the chemical.

Risk Characterization: Integrating the information from the previous steps to estimate the probability of adverse effects occurring in exposed populations. nih.govpublications.gc.ca

Several frameworks, such as those developed by the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), are used to assess the risks of chemical substances. nih.govecetoc.org For a compound like this compound, the risk assessment would consider its carcinogenic potential and other toxic effects, along with its environmental fate and potential exposure pathways.

Framework ComponentDescriptionRelevance to this compound
Hazard Identification Identifies the potential for this compound to cause cancer and other toxic effects based on laboratory studies and structural similarity to other carcinogenic PAHs. researchgate.netannualreviews.orgoup.com
Dose-Response Assessment Quantifies the relationship between exposure levels and the likelihood of adverse health outcomes.
Exposure Assessment Models the pathways through which humans and ecosystems might come into contact with this compound, such as inhalation of contaminated air or ingestion of contaminated soil or food.
Risk Characterization Combines hazard, dose-response, and exposure information to provide an overall estimate of the public health and environmental risk. nih.gov

Future Directions in 1,2 Dimethylchrysene Research

Addressing Knowledge Gaps in Hazard Characterization

A primary focus of future research will be to broaden our understanding of the toxicological profile of 1,2-dimethylchrysene beyond its carcinogenic properties. nih.gov This involves a more comprehensive assessment of its potential to cause other adverse health effects.

While the carcinogenicity of many PAHs is well-documented, there is a significant lack of data on their non-carcinogenic effects. nih.gov Future studies on this compound should investigate its potential to induce immunotoxicity and reproductive and developmental toxicity. nih.gov

Immunotoxicity: Research indicates that some PAHs can suppress the immune system. nih.gov Future investigations into this compound could assess its impact on various components of the immune system, such as humoral immunity and cell-mediated immunity. nih.gov This could involve examining effects on immune organs like the spleen and thymus, as well as changes in hematological parameters. europa.eu Cytokines are recognized as important biomarkers for evaluating immunotoxicity and could be a focus of such studies. rsc.org

Reproductive and Developmental Effects: Evidence suggests that exposure to certain PAHs can lead to adverse reproductive outcomes in animal models and humans. nih.gov For instance, some PAHs have been shown to cause reproductive issues in rats and mice. orst.edu Research on this compound should explore potential effects on fertility, embryonic development, and reproductive organ function. orst.edu The Extended One-Generation Reproductive Toxicity Study (EOGRTS), as described in OECD Test Guideline 443, provides a comprehensive framework for evaluating such effects. eu-parc.eu

The following table outlines potential non-carcinogenic endpoints for future this compound research:

Endpoint CategorySpecific Areas of InvestigationRelevant Methodologies
Immunotoxicity Humoral and cell-mediated immunity, Immune organ histopathology, Hematological parameters, Cytokine profilingIn vivo and in vitro immune function assays, Histopathological examination, Blood analysis, ELISA/multiplex assays
Reproductive Toxicity Fertility parameters (sperm count, motility), Estrous cycle regularity, Mating success, Litter size and viabilityOECD TG 443 (EOGRTS), Histopathological examination of reproductive organs, Hormonal assays
Developmental Toxicity Embryonic and fetal development, Teratogenicity, Postnatal growth and survivalDevelopmental toxicity studies in animal models, Skeletal and visceral examinations of fetuses

In the environment, this compound exists as part of complex mixtures of PAHs and other chemicals. nih.gov Understanding the toxicological interactions within these mixtures is crucial for accurate risk assessment. nih.gov Future research should move beyond single-chemical studies to evaluate the combined effects of this compound with other prevalent PAHs.

Future studies should aim to:

Determine the RPF for this compound for various toxicological endpoints.

Conduct studies on well-defined mixtures containing this compound to validate the predictive power of component-based models.

Investigate the potential for synergistic or antagonistic interactions between this compound and other PAHs in environmentally relevant mixtures.

Investigation of Non-Carcinogenic Endpoints (e.g., immunotoxicity, reproductive effects)

Development of Advanced Predictive Models

Given the vast number of substituted PAHs, experimental testing of each compound for every possible toxicological endpoint is impractical. nih.gov Therefore, the development of advanced predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a high-priority research area.

QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. conicet.gov.ar While QSAR models have been developed for unsubstituted PAHs, there is a need to refine these models to accurately predict the toxicity of substituted PAHs like this compound. conicet.gov.arnih.gov

Future research in this area should focus on:

Expanding the training datasets for QSAR models to include a more diverse range of substituted PAHs with experimentally determined toxicity data. conicet.gov.ar

Incorporating a wider array of molecular descriptors that capture the influence of substituent groups on the electronic and steric properties of the chrysene (B1668918) backbone. conicet.gov.ar

Utilizing advanced machine learning algorithms to improve the predictive accuracy of QSAR models. conicet.gov.ar

The following table presents key considerations for refining QSAR models for substituted PAHs:

Model ComponentRefinement StrategyRationale
Training Data Include more substituted PAHs with experimental toxicity data.Increases the model's applicability domain and predictive power for this class of compounds.
Molecular Descriptors Incorporate descriptors for substituent effects (e.g., steric hindrance, electronic properties).Better captures the structural features that drive toxicity in substituted PAHs.
Modeling Algorithms Employ advanced methods like artificial neural networks and support vector machines.Can capture complex, non-linear relationships between structure and activity.

The most robust predictive models will come from the integration of computational and experimental data. nih.govnih.gov This "source-to-outcome" approach connects environmental monitoring data with analytical chemistry, bioinformatics, and statistical modeling. nih.gov

Future research should focus on creating integrated systems that:

Combine high-throughput screening data with computational predictions to prioritize substituted PAHs for further toxicological testing.

Use computational chemistry to predict the metabolic activation pathways of this compound and identify potentially toxic metabolites. nih.gov

Integrate data from various "omics" technologies (e.g., genomics, proteomics, metabolomics) to build comprehensive models of the cellular response to this compound exposure.

This integrated approach will not only enhance the predictive power of toxicological models but also provide deeper insights into the mechanisms of action of substituted PAHs. eas-journal.org

Refinement of QSAR Models for Substituted PAHs

Novel Bioremediation Technologies

Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, offers a promising and environmentally friendly approach to cleaning up PAH-contaminated sites. agriscigroup.us Future research on this compound should explore the development of novel bioremediation technologies tailored to this and other substituted PAHs.

Key areas for future bioremediation research include:

Isolation and Characterization of Novel Microorganisms: Identifying and culturing bacteria and fungi capable of degrading this compound is a critical first step. This involves screening microorganisms from contaminated environments for their ability to use this compound as a carbon and energy source.

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific pollutant-degrading microorganisms to a contaminated site, while biostimulation involves adding nutrients and other substances to enhance the activity of indigenous microbial populations. agriscigroup.us Future studies could investigate the efficacy of these approaches for the remediation of soils and sediments contaminated with this compound.

Anaerobic Bioremediation: While aerobic bioremediation is more common, anaerobic processes can be advantageous in certain environments. nih.gov Research into the potential for anaerobic bacteria to transform or degrade this compound could expand the range of applicable bioremediation strategies. tpsgc-pwgsc.gc.ca

Engineering of Microorganisms for Enhanced Degradation

The bioremediation of PAHs, including this compound, leverages the metabolic capabilities of microorganisms to break down these complex and persistent pollutants. frontiersin.org The natural ability of certain bacteria, fungi, and yeasts to degrade hydrocarbons serves as a foundation for developing more advanced and efficient bioremediation techniques. frontiersin.orgplos.org Future research is increasingly focused on engineering these microorganisms to enhance their degradation efficiency, substrate specificity, and resilience in contaminated environments. researchgate.net

Genetic Engineering for Enhanced Bioremediation:

Genetic engineering offers a promising avenue for improving the bioremediation of PAHs. nih.gov This involves modifying the genetic makeup of microorganisms to introduce or enhance specific metabolic pathways. frontiersin.org Key strategies include:

Pathway Construction: Assembling novel metabolic pathways in host microorganisms by introducing genes from other organisms that are effective at degrading specific pollutants. nih.gov

Enzyme Modification: Altering the specificity and affinity of key enzymes involved in PAH degradation to improve their effectiveness against target compounds like this compound. nih.gov

Hemoglobin Technology: The use of bacterial hemoglobin (VHb) is being explored to improve the degradation of aromatic compounds in oxygen-limited environments, which are common in contaminated soils and sediments. nih.gov

Fungal and Yeast-Based Degradation:

Fungi, particularly ligninolytic fungi, have demonstrated significant potential for degrading a wide range of PAHs, including chrysene. researchgate.net These fungi produce powerful extracellular enzymes like laccase and manganese-dependent peroxidases that can break down complex aromatic structures. nih.gov Mycoremediation, the use of fungi for bioremediation, is an active area of research. nih.gov Yeasts have also been identified as key microorganisms in the degradation of PAHs, capable of metabolizing these compounds through various enzymatic pathways. mdpi.com

Future research in this area will likely focus on:

Identifying and characterizing novel fungal and yeast strains with high degradation capabilities for specific PAHs like this compound.

Optimizing conditions for mycoremediation, including the use of biostimulants to enhance fungal activity. nih.gov

Utilizing 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) to understand the metabolic pathways involved in PAH degradation by fungi and yeasts, which can guide genetic engineering efforts. mdpi.com

Microbial Consortia:

The use of microbial consortia, or mixed microbial systems, is another promising strategy. Different microbial species can work synergistically to degrade complex mixtures of pollutants, with one species breaking down a compound into intermediates that another species can then metabolize. frontiersin.org Constructing artificial microbial consortia with specific degradation capabilities for PAHs is an area of growing interest. frontiersin.org

Microbial Engineering StrategyDescriptionPotential for this compound Degradation
Genetic Engineering Modifying microbial genes to enhance degradation pathways and enzyme activity. nih.govfrontiersin.orgHigh: Can be tailored to target specific dimethylated chrysenes.
Mycoremediation Utilizing fungi, especially ligninolytic types, to break down complex PAHs. researchgate.netnih.govHigh: Fungi are effective against chrysene and other high-molecular-weight PAHs.
Yeast-Based Degradation Employing yeasts with specific enzymatic pathways for PAH metabolism. mdpi.comPromising: Yeasts are known to degrade a variety of PAHs.
Microbial Consortia Using a mix of microorganisms that work together to degrade pollutants. frontiersin.orgHigh: Can provide more complete degradation of complex mixtures.

Innovative Approaches for Persistent Pollutant Removal

Beyond bioremediation, several innovative physical and chemical technologies are being developed for the removal of persistent organic pollutants (POPs) like this compound from the environment. These methods aim to offer faster and more efficient alternatives or complementary approaches to biological treatments.

Advanced Oxidation Processes (AOPs):

AOPs are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to oxidize and mineralize organic pollutants. kirj.eeresearchgate.net These processes can effectively degrade a wide range of recalcitrant compounds. Common AOPs include:

UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) generates hydroxyl radicals, which can break down organic pollutants. kirj.eemdpi.com

Ozonation: The use of ozone (O₃), a powerful oxidant, can degrade many organic compounds.

Photocatalysis: This process uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when activated by UV light, generates reactive oxygen species. researchgate.net

The combination of different AOPs or their integration with other treatment methods, such as adsorption on activated carbon, is a key area of research to enhance removal efficiency. mdpi.com

Nanotechnology for Remediation:

Nanomaterials are increasingly being explored for environmental remediation due to their unique size-dependent properties, such as a high surface-area-to-volume ratio, which enhances their reactivity. mdpi.comaub.edu.lb Nano-remediation approaches for PAHs include:

Nanoparticle Adsorption: Various nanoparticles, including carbon-based nanomaterials, mesoporous silica, and iron oxides, can be used as effective adsorbents to remove PAHs from water and soil. researchgate.netnih.gov

Nanocatalysis: Nanomaterials can act as catalysts in AOPs, improving the efficiency of pollutant degradation. researchgate.net

Nano-Enhanced Bioremediation: The integration of nanoparticles with microbial remediation can boost the degradation of PAHs by enhancing microbial activity and bioavailability of the pollutants. bioone.org

Phytoremediation:

Phytoremediation is a green technology that uses plants to remove, degrade, or contain environmental pollutants. medcraveonline.comnih.gov For PAH-contaminated soils, certain plants can help to stimulate microbial degradation in the root zone (rhizosphere) or can take up and metabolize the pollutants. nih.govenvironmentaljournals.org Research in this area is focused on identifying native plant species that are tolerant to and effective at remediating PAH-contaminated sites. researchgate.net

Innovative Removal ApproachPrinciple of OperationApplication to this compound
Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals to oxidize pollutants. kirj.eeresearchgate.netEffective for degrading the aromatic structure of chrysenes.
Nanotechnology Use of nanomaterials for adsorption, catalysis, and enhanced bioremediation. mdpi.combioone.orgHigh potential for efficient removal from water and soil.
Phytoremediation Utilization of plants to remove or degrade contaminants. medcraveonline.comnih.govA sustainable, long-term solution for soil remediation.

Long-Term Environmental Monitoring and Risk Management Strategies

Effective management of the risks associated with this compound requires robust long-term monitoring programs and well-defined risk management strategies. These elements are crucial for understanding the fate and transport of the compound in the environment and for protecting human health and ecosystems.

Long-Term Environmental Monitoring:

Long-term monitoring programs are essential for tracking the concentration of PAHs in various environmental compartments over time. rsc.orgnih.gov This data is vital for assessing the effectiveness of remediation efforts and for identifying trends in environmental contamination. mdpi.com Biomonitoring, using organisms like mosses, can be a cost-effective way to map the relative differences in air concentrations and deposition of PAHs over large areas. mdpi.com In aquatic environments, monitoring PAHs in sediment and biota is important for assessing risks from long-term exposure. environment-agency.gov.uk

Key aspects of a long-term monitoring program for this compound would include:

Regular sampling of soil, sediment, water, and air in potentially contaminated areas.

Analysis of samples for a suite of PAHs, including this compound and other alkylated PAHs.

Tracking concentration changes over time to evaluate the natural attenuation or the success of remediation interventions. rsc.org

Risk Management Strategies:

Remediation: This can range from complete removal of the contaminated material ("dig and dump") to in-situ treatments that reduce the concentration or bioavailability of the pollutants. auditor.on.ca

Institutional Controls: These can include land-use restrictions or other measures to prevent exposure to the contamination. itrcweb.org

A key challenge in the risk assessment of PAH-contaminated sites is dealing with complex mixtures of compounds. The "fraction approach," which characterizes the PAH mixture by grouping compounds, is a promising method for more accurately assessing risks and evaluating the effectiveness of different remediation strategies. acs.org

ComponentDescriptionRelevance to this compound
Long-Term Monitoring Systematic collection and analysis of environmental samples over time. rsc.orgnih.govTracks the environmental fate and persistence of the compound.
Risk Assessment Evaluating the potential harm to human health and the environment. service.gov.ukacs.orgDetermines the need for and the goals of remediation.
Remediation Actions taken to clean up a contaminated site. auditor.on.caReduces the source of risk.
Institutional Controls Non-engineered measures to limit exposure. itrcweb.orgManages residual risk after remediation.

Exploration of Novel Analytical Techniques for Trace Level Detection

The accurate detection and quantification of this compound at trace levels in complex environmental matrices is a significant analytical challenge. The development of more sensitive, selective, and rapid analytical methods is crucial for effective environmental monitoring and risk assessment.

Advanced Chromatographic and Mass Spectrometric Techniques:

Gas chromatography-mass spectrometry (GC-MS) has traditionally been the workhorse for PAH analysis. rsc.org However, recent advancements are providing enhanced capabilities:

Multidimensional Gas Chromatography (GCxGC): This technique provides significantly higher resolution and peak capacity compared to conventional GC, which is particularly important for separating complex mixtures of PAH isomers. nih.gov Novel column combinations in GCxGC systems are being explored to further improve the separation of challenging PAH isomers. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing a wide range of PAHs, including alkylated PAHs. fiu.edu Online solid-phase extraction (SPE) coupled with LC-MS/MS allows for the fully automated, rapid, and sensitive analysis of PAHs in water samples with minimal sample preparation. lcms.cz

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the confident identification of target compounds in complex samples.

Novel Separation and Detection Strategies:

Specialized GC Columns: The development of new GC columns with unique selectivities, such as those with liquid crystal or nano-stationary phases, is improving the separation of isomeric PAHs that are difficult to resolve on standard columns. d-nb.info

Chiral Chromatography: The use of chiral stationary phases in high-performance liquid chromatography (HPLC) is being investigated as a novel approach for the separation of achiral PAH isomers, which could provide a new dimension of selectivity for these challenging analyses. ucf.edu

Advanced Detection Methods: Techniques like stop-flow fluorescence detection in RPLC can provide highly selective and sensitive detection of PAHs, aiding in their identification in complex mixtures. nih.gov

These advancements in analytical chemistry are enabling the detection of PAHs at lower concentrations and with greater confidence, which is essential for understanding their environmental distribution and for making informed decisions about risk management and remediation. scispace.comjfda-online.com

Analytical TechniqueKey AdvantageApplication for this compound
GCxGC-MS Superior separation of complex isomer mixtures. nih.govResolving this compound from other co-eluting isomers.
Online SPE-LC-MS/MS Automated, rapid, and sensitive analysis of water samples. lcms.czHigh-throughput monitoring of this compound in aquatic environments.
Chiral Chromatography Novel selectivity for separating achiral isomers. ucf.eduA potential new tool for resolving challenging PAH isomer groups.
Specialized GC Columns Enhanced resolution of specific PAH isomers. d-nb.infoImproved accuracy in the quantification of this compound.

Q & A

Q. What are the established synthetic pathways for 1,2-Dimethylchrysene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound typically involves catalytic alkylation or methylation of chrysene derivatives. Key factors include:

  • Catalyst selection : Transition metal catalysts (e.g., FeCl₃) or acidic promoters enhance regioselectivity for methylation at the 1,2-positions. Heterogeneous catalysts may reduce side reactions compared to homogeneous systems .
  • Reaction optimization : Temperature (100–200°C) and solvent polarity (e.g., dichloromethane or chlorinated solvents) critically affect reaction rates and byproduct formation.
  • Purification : Column chromatography or recrystallization using solvents like hexane/ethyl acetate mixtures is recommended to isolate high-purity products. Confirm purity via GC-MS or HPLC .

Q. How can researchers experimentally determine the physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

  • Solubility : Use shake-flask methods with UV-Vis spectroscopy to measure solubility in aqueous/organic solvents. For example, solubility in water at 27°C is approximately 2.5 × 10⁻⁵ g/L, as extrapolated from structurally similar PAHs .
  • Melting point : Differential Scanning Calorimetry (DSC) provides precise measurements. Literature data for analogous compounds (e.g., 5,6-Dimethylchrysene) suggest a melting point range of 120–130°C .
  • Thermodynamic properties : Combustion calorimetry or group contribution methods (e.g., second-order corrections) can estimate enthalpy of formation, though structural complexities may require validation via DFT calculations .

Q. What analytical techniques are most effective for characterizing this compound in environmental samples?

Methodological Answer:

  • Chromatography : HPLC-PDA or GC-MS with selective ion monitoring (SIM) for low-concentration detection (e.g., ng/L levels in water) .
  • Spectroscopy : NMR (¹H/¹³C) and FTIR confirm structural integrity, while Raman spectroscopy identifies vibrational modes unique to methylated PAHs.
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns and fragmentation pathways from co-eluting isomers .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., enthalpy of formation) for methylated PAHs like this compound be resolved?

Methodological Answer: Discrepancies often arise from:

  • Experimental limitations : Reassess combustion calorimetry protocols for purity (>99%) and sample homogeneity. Cross-validate with vapor pressure measurements or sublimation enthalpy studies .
  • Computational adjustments : Apply hybrid DFT functionals (e.g., B3LYP-D3) with dispersion corrections to account for π-π stacking and steric effects in polycyclic systems. Compare results with group contribution models, noting deviations for non-additive interactions .
  • Literature gaps : Prioritize replication of older studies using modern instrumentation to verify historical data .

Q. What mechanistic insights explain the reactivity of this compound in environmental degradation or catalytic processes?

Methodological Answer:

  • Oxidative degradation : Use LC-QTOF-MS to identify intermediates in ozonation or photocatalytic degradation. Methyl groups at the 1,2-positions may sterically hinder attack, favoring epoxidation at less-substituted rings .
  • Catalytic interactions : Investigate adsorption/desorption kinetics on metal-organic frameworks (MOFs) via in situ FTIR or XPS. Methyl groups alter electron density, affecting binding affinity and reaction pathways .
  • Kinetic modeling : Develop microkinetic models incorporating steric parameters and transition-state theory to predict regioselectivity in substitution reactions .

Q. How should researchers design experiments to address gaps in toxicological or environmental impact data for this compound?

Methodological Answer:

  • In vitro assays : Use hepatic microsomal systems (e.g., S9 fractions) to study metabolic activation and genotoxicity (e.g., Ames test with TA98 strain). Compare results with unchlorinated chrysene derivatives .
  • Ecotoxicology : Conduct chronic exposure studies in model organisms (e.g., Daphnia magna) to establish LC₅₀ values and bioaccumulation factors. Pair with sediment/water partitioning coefficients (log Kₒc) to model environmental fate .
  • Data synthesis : Apply systematic review frameworks (e.g., PRISMA) to aggregate existing data, identify inconsistencies, and prioritize high-risk endpoints for further study .

Methodological Frameworks for Research Design

Q. What criteria ensure rigor when formulating hypotheses about this compound's behavior in novel reaction systems?

Methodological Answer:

  • FINER criteria : Ensure hypotheses are Feasible (e.g., accessible instrumentation), Novel (addressing gaps in PAH functionalization), Ethical (minimizing hazardous waste), and Relevant (aligning with green chemistry goals) .
  • PICO framework : Define Population (e.g., reaction substrates), Intervention (catalytic conditions), Comparison (unchlorinated analogs), and Outcomes (yield, selectivity) to structure experimental objectives .

Q. How can researchers optimize experimental reproducibility for studies involving this compound?

Methodological Answer:

  • Protocol standardization : Document catalyst activation steps (e.g., calcination temperature/time) and solvent drying methods (e.g., molecular sieves) to minimize batch variability .
  • Data transparency : Share raw spectral data (e.g., NMR FID files) and computational input files in open-access repositories. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Collaborative validation : Engage multi-lab consortia to replicate key findings, particularly for contentious results like anomalous thermodynamic properties .

Tables for Key Data

Property Experimental Value Method Reference
Aqueous Solubility (27°C)2.5 × 10⁻⁵ g/LShake-flask/UV-Vis
Melting Point127°CDifferential Scanning Calorimetry
Enthalpy of Formation (ΔHf)Discrepancy notedCombustion Calorimetry/DFT

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethylchrysene
Reactant of Route 2
1,2-Dimethylchrysene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.